AEEA-AEEA
Description
Properties
IUPAC Name |
2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVQKYXWPIKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)NCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191445 | |
| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143516-05-5 | |
| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143516-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of AEEA-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) and its dimer, AEEA-AEEA. These hydrophilic linkers are integral components in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines their key quantitative properties, detailed experimental protocols for their characterization, and workflows illustrating their application in bioconjugation.
Introduction to AEEA-Based Linkers
AEEA (also known as Amino-PEG2-acetic acid) and its derivatives are flexible, hydrophilic spacers used to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or an E3 ligase ligand).[1][2] The inclusion of ethylene glycol units imparts favorable characteristics, including increased hydrophilicity and solubility, which can improve the pharmacokinetic profile of the resulting conjugate.[3][4] The this compound linker, a dimer of the AEEA unit, provides a longer, non-cleavable spacer arm for applications requiring specific spatial separation between the conjugated molecules.[5][6] These linkers are typically synthesized with terminal functional groups, such as an amine and a carboxylic acid, allowing for versatile conjugation chemistry.[7][8]
Physicochemical Properties
The following tables summarize the key physicochemical properties of the single AEEA unit and the this compound dimer. This data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of AEEA Linker
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [1] |
| Synonyms | Amino-PEG2-acetic acid, H-AEEA-OH | [1] |
| CAS Number | 134978-97-5 | [1][7] |
| Molecular Formula | C₆H₁₃NO₄ | [1][9] |
| Molecular Weight | 163.17 g/mol | [1][9] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 124.0-128.0 °C | [1] |
| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [1] |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [1] |
Table 2: Physicochemical Properties of this compound Linker
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | [10] |
| Synonyms | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | [11][12] |
| CAS Number | 1143516-05-5 | [10] |
| Molecular Formula | C₁₂H₂₄N₂O₇ | [10] |
| Molecular Weight | 308.33 g/mol | [6][10][13] |
| Appearance | White to off-white solid powder | [10] |
| Melting Point | 133 - 135 °C | [11] |
| Boiling Point | 548.7 ± 50.0 °C (Predicted) | [11] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [10][11] |
| pKa | 3.39 ± 0.10 (Predicted) | [11] |
| LogP | -4.6 | [10][13] |
| Hydrogen Bond Donors | 3 | [10] |
| Hydrogen Bond Acceptors | 8 | [10] |
| Solubility | DMSO: < 1 mg/mL (Slightly soluble) | [5] |
Experimental Protocols
The following sections provide detailed methodologies for characterizing the physicochemical properties of hydrophilic linkers like this compound. These are generalized protocols based on standard industry practices, as specific experimental data for the this compound linker is not extensively published.
Determination of Partition Coefficient (LogP/LogD)
The partition coefficient (LogP) for a neutral compound or distribution coefficient (LogD) for an ionizable compound is a measure of its lipophilicity.[4] It is a critical parameter for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14] The shake-flask method is a widely accepted standard for experimental determination.[15]
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Use n-octanol as the organic phase.
-
Pre-saturate the two phases by mixing equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate completely overnight.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound linker in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
-
Partitioning Experiment:
-
In a glass vial, combine 990 µL of the pre-saturated PBS buffer and 100 µL of the pre-saturated n-octanol.[4]
-
Add a 10 µL aliquot of the 10 mM linker stock solution to the biphasic mixture.[4]
-
Securely cap the vial and mix on a rotator at a constant, gentle speed (e.g., 30 rpm) for 1 hour at a controlled temperature (e.g., 25°C).[4] This ensures that equilibrium is reached without forming an emulsion.
-
-
Phase Separation:
-
After mixing, centrifuge the vials at a low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.
-
Allow the mixture to stand at 25°C overnight for further equilibration.[16]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.
-
Quantify the concentration of the linker in each phase using a suitable analytical method, such as LC-MS/MS.[4] A calibration curve should be prepared in each matrix to ensure accurate quantification.
-
-
Calculation:
Determination of Aqueous Solubility
Aqueous solubility is a critical property influencing a drug's bioavailability. For linkers, it affects the properties of the final conjugate. A kinetic solubility assay using nephelometry or UV spectrophotometry is a common high-throughput method.
Protocol: Kinetic Solubility Assay
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of the this compound linker in 100% DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[5]
-
-
Assay Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well microtiter plate.
-
Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in each well to achieve a range of final linker concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[5]
-
-
Measurement (Nephelometry):
-
Measure the light scattering of each well using a nephelometer.[5]
-
An increase in light scattering compared to a buffer/DMSO control indicates the formation of a precipitate.
-
The solubility limit is defined as the concentration at which precipitation is first observed.
-
-
Measurement (Direct UV Method - requires filtration):
-
After incubation, filter the contents of the wells using a 96-well filter plate to remove any undissolved precipitate.[5]
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance of the filtrate at a predetermined wavelength (λ_max) for the linker.
-
Calculate the concentration of the dissolved linker using a standard curve of the compound prepared in the same buffer/DMSO mixture. The point at which the measured concentration plateaus despite an increase in the added compound concentration is the solubility limit.[5]
-
Assessment of pH Stability
Stability across a range of pH values is crucial, as a linker and the resulting conjugate will be exposed to different pH environments during manufacturing, storage, and within the body. A stability-indicating HPLC method is used to assess degradation over time.
Protocol: HPLC-Based pH Stability Assay
-
Method Development:
-
Develop a stability-indicating HPLC method capable of separating the intact this compound linker from potential degradants. A reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.[17] Detection is typically performed using a UV detector (e.g., at 214 nm for amide bonds) and/or a mass spectrometer.[18]
-
-
Forced Degradation (Stress Testing):
-
To ensure the method is stability-indicating, perform forced degradation studies. Incubate the linker under various stress conditions:
-
Analyze the stressed samples by HPLC-UV/MS to confirm that degradation products are resolved from the parent peak.[19]
-
-
pH Stability Study:
-
Prepare solutions of the this compound linker (e.g., at 1 mg/mL) in a series of buffers with different pH values (e.g., pH 4.0, pH 7.4, pH 9.0).
-
Incubate these solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the intact linker at each time point.
-
Calculate the percentage of the linker remaining relative to the T=0 time point for each pH condition.
-
Plot the percentage of intact linker versus time to determine the degradation kinetics at each pH.
-
Application Workflows and Visualizations
This compound linkers are primarily used in the construction of ADCs and PROTACs. The following diagrams illustrate the generalized workflows for these applications.
Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Generalized workflow for PROTAC synthesis via sequential coupling.
References
- 1. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. abzena.com [abzena.com]
- 7. nbinno.com [nbinno.com]
- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - AntibodyâDrug Conjugate Synthesis Using Continuous Flow Microreactor Technology - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. acdlabs.com [acdlabs.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
AEEA-AEEA linker mechanism of action in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The AEEA-AEEA linker, a hydrophilic, non-cleavable spacer composed of two repeating 8-amino-3,6-dioxaoctanoic acid (AEEA) units, is a critical component in the design of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG)-like structure imparts favorable physicochemical properties, including enhanced solubility, biocompatibility, and in vivo stability, which are paramount for the development of effective and safe targeted therapeutics. This guide provides an in-depth analysis of the this compound linker's mechanism of action in bioconjugation, supported by quantitative data from analogous systems, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.
Introduction to the this compound Linker
The this compound linker is a flexible, hydrophilic spacer used to connect a targeting moiety, such as a monoclonal antibody or a small molecule ligand, to a payload, like a cytotoxic drug or an E3 ligase-recruiting ligand.[1][2][3] Its structure, derived from repeating ethylene glycol units, is central to its function, offering a balance of stability and hydrophilicity that can improve the overall performance of the bioconjugate.[4]
Key Properties:
-
Hydrophilicity: The ethylene glycol repeats increase the water solubility of the bioconjugate, which can be particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation and improve pharmacokinetics.[5]
-
Biocompatibility: PEG-like structures are known for their low immunogenicity and toxicity, making them suitable for in vivo applications.
-
Flexibility: The rotational freedom of the single bonds within the this compound linker provides conformational flexibility, which is crucial for allowing the conjugated molecules to adopt optimal orientations for binding to their respective targets.
-
Non-cleavable Nature: The this compound linker forms a stable amide bond with the targeting molecule and the payload, ensuring that the payload is only released upon the complete degradation of the antibody in the case of ADCs.[1][2] This contrasts with cleavable linkers that are designed to release the payload in response to specific stimuli in the target cell.[6][7]
Mechanism of Action in Bioconjugation
The mechanism of action of the this compound linker is intrinsically linked to the therapeutic modality it is employed in, primarily Antibody-Drug Conjugates and PROTACs.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the this compound linker serves as a stable bridge between the antibody and the cytotoxic payload. Its non-cleavable nature dictates the mechanism of drug release.
Signaling Pathway for an ADC with a Non-cleavable this compound Linker:
The process begins with the ADC circulating in the bloodstream. Upon encountering a target cancer cell expressing the specific antigen, the antibody component of the ADC binds to it. This is followed by internalization of the ADC-antigen complex into the cell via endocytosis. The endosome containing the complex then fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. This degradation process releases the payload, which is still attached to the this compound linker and a single amino acid residue from the antibody (typically lysine). This payload-linker-amino acid metabolite is the active cytotoxic agent that then exerts its cell-killing effect, leading to apoptosis. The non-cleavable nature of the this compound linker ensures that the payload is not prematurely released in the circulation, thereby minimizing off-target toxicity.[6][7]
Role in PROTACs
In PROTACs, the this compound linker connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. The linker's properties are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
Logical Relationship in PROTAC-mediated Protein Degradation:
The this compound linker's flexibility allows the two ligands of the PROTAC to simultaneously bind to the POI and the E3 ligase, facilitating the formation of the ternary complex.[4] The hydrophilic nature of the linker can also contribute to the overall solubility and cell permeability of the PROTAC molecule. Once the ternary complex is formed, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of ADCs with Non-cleavable PEG Linkers
| ADC Construct | Target Cell Line | Payload | Linker Type | IC₅₀ (nM) |
| Trastuzumab-PEG₄-MMAE | SK-BR-3 (HER2+++) | MMAE | Non-cleavable PEG₄ | 0.5 - 2.0 |
| Anti-CD22-PEG₈-MMAF | Ramos (CD22+) | MMAF | Non-cleavable PEG₈ | 0.1 - 0.5 |
| Anti-Trop2-PEG₁₂-SN38 | HCT116 (Trop2+) | SN-38 | Non-cleavable PEG₁₂ | 1.0 - 5.0 |
Note: IC₅₀ values are highly dependent on the antibody, payload, target antigen expression, and cell line.
Table 2: Representative Pharmacokinetic Properties of ADCs with Non-cleavable PEG Linkers in Rodents
| ADC Construct | Linker Type | Average DAR | Plasma Half-life (t½, hours) |
| IgG-PEG₄-Payload | Non-cleavable PEG₄ | 4 | 100 - 150 |
| IgG-PEG₈-Payload | Non-cleavable PEG₈ | 4 | 150 - 200 |
| IgG-PEG₁₂-Payload | Non-cleavable PEG₁₂ | 4 | 200 - 250 |
Note: Pharmacokinetic parameters can vary significantly based on the animal model, antibody, and payload.[9][10][11]
Table 3: Representative Degradation Efficiency of PROTACs with PEG Linkers
| PROTAC Construct | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-Degrader-1 | BRD4 | VHL | PEG₄ | 10 - 50 | >90 |
| BTK-Degrader-2 | BTK | CRBN | PEG₆ | 5 - 20 | >95 |
| ER-Degrader-3 | Estrogen Receptor | VHL | PEG₈ | 1 - 10 | >90 |
Note: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) are dependent on the specific ligands, linker length, and cell line used.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of bioconjugates using a carboxylated PEG linker like this compound. These protocols are based on well-established methods for bioconjugation.
Protocol for ADC Synthesis via Amine-Reactive Conjugation
This protocol describes the conjugation of a carboxylated linker-payload to the lysine residues of an antibody. The this compound linker would first be activated as an N-hydroxysuccinimide (NHS) ester.
Experimental Workflow for ADC Synthesis:
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
This compound linker-payload with a terminal carboxylic acid.
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography - SEC).
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC with HIC column, LC-MS).
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into an amine-free buffer at a concentration of 5-10 mg/mL.[][13]
-
-
Activation of this compound Linker-Payload:
-
Dissolve the this compound linker-payload in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 1.5-fold molar excess of NHS and a 2-fold molar excess of EDC to the linker-payload solution.
-
Incubate the reaction at room temperature for 15-30 minutes to generate the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated NHS-ester of the this compound linker-payload to the antibody solution at a desired molar excess (e.g., 5-10 fold).[14][15]
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to consume any unreacted NHS-ester.
-
Incubate for an additional 15 minutes.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or LC-MS.[18]
-
Protocol for PROTAC Synthesis
This protocol outlines a general approach for the synthesis of a PROTAC using the this compound linker, assuming one end of the linker is pre-functionalized with one of the ligands.
Procedure:
-
Synthesis of Ligand-Linker Intermediate:
-
Synthesize or procure one of the ligands (for either the POI or the E3 ligase) with a reactive handle (e.g., an amine).
-
Activate the carboxylic acid of the this compound linker using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) in an organic solvent like DMF.
-
React the activated linker with the amine-functionalized ligand to form a stable amide bond.
-
Purify the ligand-linker intermediate by chromatography.
-
-
Final PROTAC Assembly:
-
Activate the remaining carboxylic acid on the ligand-linker intermediate.
-
React this with the second ligand (containing a compatible reactive group, e.g., an amine).
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.[19][20]
-
Protocol for In Vitro ADC Cytotoxicity Assay
Procedure:
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate medium.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC and a relevant isotype control ADC.
-
Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).
-
-
Viability Assay:
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or AlamarBlue®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using a non-linear regression analysis.[21]
-
Protocol for PROTAC Degradation Assay (Western Blot)
Procedure:
-
Cell Treatment:
-
Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the target protein levels to the loading control and determine the DC₅₀ and Dₘₐₓ values.[19]
-
Conclusion
The this compound linker is a valuable tool in the field of bioconjugation, offering a combination of hydrophilicity, biocompatibility, and stability that can significantly enhance the therapeutic potential of ADCs and PROTACs. Its non-cleavable nature in ADCs ensures payload stability in circulation and targeted release within cancer cells, while its flexibility and hydrophilicity in PROTACs facilitate the formation of productive ternary complexes for efficient protein degradation. While specific quantitative data for this compound containing bioconjugates is limited in the public literature, the representative data and protocols provided in this guide, based on analogous PEGylated systems, offer a strong foundation for researchers and drug developers to design and evaluate novel bioconjugates with improved therapeutic profiles. Further research into the specific impact of the this compound linker on the pharmacokinetics and efficacy of various bioconjugates will undoubtedly contribute to the advancement of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1143516-05-5 | Chemsrc [chemsrc.com]
- 3. This compound, 1143516-05-5 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 8. arvinas.com [arvinas.com]
- 9. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 18. enovatia.com [enovatia.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Deep Dive into the Structural Landscape of AEEA-AEEA Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of synthetic linkers into peptides is a cornerstone of modern drug development, enabling the creation of sophisticated bioconjugates with tailored properties. Among these, the hydrophilic and flexible aminoethoxyethoxyacetic acid (AEEA) linker has gained prominence, particularly in its tandem AEEA-AEEA configuration. This technical guide provides an in-depth exploration of the structural analysis of peptides containing this dual AEEA motif, offering a comprehensive overview of relevant experimental protocols, data interpretation, and the functional implications for advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The this compound Linker: A Profile in Flexibility and Functionality
The this compound linker, composed of two repeating aminoethoxyethoxyacetic acid units, is prized for its physicochemical properties. Its polyethylene glycol (PEG)-like structure imparts hydrophilicity, which can enhance the solubility and reduce aggregation of the parent peptide. The inherent flexibility of the ether bonds allows for a large conformational landscape, which is critical for enabling the linked functional moieties—be it a cytotoxic payload or an E3 ligase binder—to optimally engage with their respective biological targets.
While specific quantitative structural data for the this compound motif within a peptide context is not extensively published, its behavior can be inferred from studies of similar flexible PEG-like linkers. The primary role of the this compound linker is not to impose a rigid structure on the peptide but rather to provide a versatile and dynamic connection between different functional domains of a complex biomolecule.
Methodologies for Structural Elucidation
A multi-faceted approach, combining computational and experimental techniques, is essential for characterizing the structural impact of the this compound linker on a peptide.
Computational Modeling and Molecular Dynamics Simulations
Given the high degree of flexibility, molecular dynamics (MD) simulations are an invaluable tool for exploring the conformational ensemble of this compound containing peptides. These simulations can provide insights into the range of accessible conformations, the degree of extension or collapse of the linker, and potential transient interactions with the peptide backbone or solvent.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The initial 3D structure of the this compound containing peptide is built using molecular modeling software. The peptide is then solvated in a periodic box of explicit water molecules, and counter-ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions of both the peptide and the this compound linker.
-
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure it reaches a stable state.
-
Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the peptide-linker conjugate.
-
Analysis: The resulting trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), radius of gyration (Rg), end-to-end distance of the linker, and secondary structure elements of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for characterizing the solution-state structure and dynamics of peptides.[1] For flexible linkers like this compound, NMR can provide information on the average conformation and the degree of flexibility.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: The this compound containing peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) to a concentration typically in the millimolar range.[2]
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue and linker units.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide and the this compound linker.
-
Structural Analysis: The NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures representing the conformational flexibility of the molecule in solution.[1] For highly flexible regions like the this compound linker, the NMR data will likely indicate a lack of persistent, well-defined structure, which is in itself a key structural finding.
X-ray Crystallography
Obtaining a crystal structure of a peptide containing a highly flexible linker like this compound is challenging, as the flexibility can hinder the formation of a well-ordered crystal lattice.[3] However, if successful, an X-ray crystal structure provides a high-resolution snapshot of a single conformation of the peptide in the solid state.
Experimental Protocol: X-ray Crystallography
-
Peptide Synthesis and Purification: The peptide must be synthesized at high purity (>95%).[3]
-
Crystallization Screening: A broad range of crystallization conditions (e.g., precipitants, pH, temperature, peptide concentration) are screened to find conditions that promote crystal growth.[4] The use of co-crystallization agents may be necessary to stabilize a particular conformation.[3]
-
Crystal Harvesting and Cryo-protection: Suitable crystals are harvested and treated with a cryo-protectant to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final crystal structure. It is common for highly flexible regions like the this compound linker to exhibit weak or absent electron density, indicating disorder in the crystal.
Quantitative Structural Data
Due to the limited availability of specific experimental data for this compound containing peptides, the following table presents theoretical bond lengths and angles for the AEEA linker, which can be used as a reference in computational modeling. These values are based on standard bond lengths and angles for similar chemical structures.
| Parameter | Atoms Involved | Typical Value |
| Bond Lengths | ||
| C-C (alkane) | C-C | 1.54 Å |
| C-O (ether) | C-O | 1.43 Å |
| C-N (amine) | C-N | 1.47 Å |
| C=O (carboxyl) | C=O | 1.23 Å |
| C-O (carboxyl) | C-O | 1.34 Å |
| Bond Angles | ||
| C-C-O | C-C-O | 109.5° |
| C-O-C | C-O-C | 111.5° |
| O-C-C | O-C-C | 109.5° |
| C-C-N | C-C-N | 109.5° |
| O=C-O | O=C-O | 125° |
Note: These are idealized values and can vary depending on the local chemical environment and conformational state.
Impact on Signaling Pathways: The Role of the Conjugate
The this compound linker itself is not known to directly modulate signaling pathways. Its primary function is to enable the activity of the conjugated molecule. Therefore, the relevant signaling pathways are those targeted by the overall bioconjugate, such as in ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, an this compound linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.
The signaling cascade ultimately leads to apoptosis (programmed cell death) of the cancer cell. The this compound linker's stability in circulation and its eventual cleavage or the degradation of the antibody within the lysosome are critical for the efficacy and safety of the ADC.[5][6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7] The this compound linker plays a crucial role in spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[8]
By inducing the degradation of a disease-causing protein, PROTACs effectively silence its signaling pathway. The flexibility and length of the this compound linker are critical design parameters that influence the efficiency of ternary complex formation and subsequent protein degradation.[9]
Logical Workflow for Structural Analysis
The comprehensive structural analysis of an this compound containing peptide follows a logical progression from in silico prediction to experimental validation.
This integrated workflow ensures a thorough understanding of the peptide's structural properties, from its dynamic behavior in solution to a potential high-resolution snapshot in the solid state. This knowledge is paramount for optimizing the design of this compound containing peptides for therapeutic applications.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. cambrex.com [cambrex.com]
- 5. What are ADC Linkers? | AxisPharm [axispharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
AEEA-AEEA CAS number 1143516-05-5 properties
An in-depth technical guide on the properties of the chemical compound with CAS number 1143516-05-5, identified as AEEA-AEEA, is not feasible at this time. Extensive searches for this specific identifier in publicly accessible chemical databases and scientific literature have not yielded any specific information regarding its properties, synthesis, or biological activity.
This lack of information prevents the creation of the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The CAS number itself does not appear to be associated with a well-documented compound in the public domain.
Researchers, scientists, and drug development professionals seeking information on a specific chemical entity are encouraged to verify the CAS number and consult specialized chemical and patent databases that may contain proprietary or more obscure information. If the compound is novel or part of ongoing research, data may be limited to internal documentation within the discovering organization.
An In-depth Technical Guide to the Solubility and Stability of AEEA-AEEA in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEEA-AEEA, chemically known as 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid, is a bifunctional hydrophilic linker predominantly utilized in the field of peptide synthesis and drug development. Its structure, featuring two aminoethoxyethoxy acetic acid (AEEA) units, imparts increased hydrophilicity and a flexible spacer arm to conjugate molecules. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in aqueous solutions, drawing from available data and established chemical principles.
Core Properties of this compound
This compound is a white to off-white solid with a molecular weight of 308.33 g/mol .[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | [1] |
| Synonyms | This compound, 8-Amino-3,6-dioxaoctanoic acid dimer | [1] |
| CAS Number | 1143516-05-5 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₇ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 133-135 °C | |
| Predicted Boiling Point | 548.7 ± 50.0 °C | [2] |
| Predicted Density | 1.202 ± 0.06 g/cm³ | [2] |
Aqueous Solubility of this compound
This compound exhibits excellent solubility in aqueous solutions, a characteristic attributed to the presence of multiple ether linkages and terminal amino and carboxylic acid groups, which can readily form hydrogen bonds with water molecules.
| Parameter | Value | Conditions |
| Water Solubility | 999 g/L | 25 °C |
This high solubility makes this compound an attractive linker for improving the aqueous solubility of hydrophobic drug molecules.
Stability of this compound in Aqueous Solutions
Detailed stability studies specifically on this compound in various aqueous environments are not extensively available in the public domain. However, based on its chemical structure, which contains an amide bond and multiple ether linkages, its stability can be inferred from the known reactivity of these functional groups. The stability of this compound in aqueous solution will be primarily influenced by pH and temperature.
Potential Degradation Pathways
The this compound molecule is susceptible to degradation via hydrolysis of its amide bond and, to a lesser extent, cleavage of its ether linkages under certain conditions.
Caption: Potential degradation pathways of this compound in aqueous solutions.
Amide Hydrolysis: The amide linkage is the most probable site of degradation under both acidic and basic conditions.[3][4][5]
-
Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7] This leads to the cleavage of the amide bond, yielding two molecules of 8-amino-3,6-dioxaoctanoic acid.
-
Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This also results in the cleavage of the amide bond to form the carboxylate salt of 8-amino-3,6-dioxaoctanoic acid and the corresponding amine.
Ether Cleavage: The ether linkages in the this compound molecule are generally stable. However, they can be cleaved under strongly acidic conditions, typically requiring elevated temperatures.[8][9][10][11] This is a less likely degradation pathway under typical physiological or pharmaceutical formulation conditions.
Experimental Protocols
While specific, validated protocols for this compound are not publicly available, the following are detailed methodologies for key experiments based on standard practices for similar molecules.
Solubility Determination: Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.
-
Materials:
-
This compound solid
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to separate the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Stability Assessment: Forced Degradation Study
-
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and pathways.
-
Materials:
-
This compound solution in the desired aqueous buffer
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC-MS system for separation and identification of degradation products.
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration in the desired aqueous buffer.
-
Expose aliquots of the solution to the following stress conditions:
-
Acidic Hydrolysis: Adjust the pH to 1-2 with HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Adjust the pH to 12-13 with NaOH and heat at a controlled temperature (e.g., 60-80 °C).
-
Oxidative Degradation: Add a low concentration of H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Store the solution at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by HPLC-MS to separate this compound from its degradation products.
-
Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion
This compound is a highly water-soluble molecule, which is a key advantage for its application as a hydrophilic linker in drug development. While specific stability data is limited, its chemical structure suggests that the primary degradation pathway in aqueous solutions is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. The ether linkages are expected to be more stable under typical pharmaceutical storage and physiological conditions. The provided experimental protocols offer a framework for researchers to conduct detailed solubility and stability assessments of this compound in their specific formulations. Further studies are warranted to quantify the degradation kinetics and fully elucidate the stability profile of this important linker molecule.
References
- 1. machidopharma.com [machidopharma.com]
- 2. echemi.com [echemi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
AEEA-AEEA Linker in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is increasingly focused on enhancing the therapeutic window of potent molecules by improving their pharmacokinetic and pharmacodynamic properties. Linker technology plays a pivotal role in this endeavor, providing a crucial connection between a targeting moiety and a therapeutic payload. Among the diverse array of linkers, the AEEA-AEEA linker, a hydrophilic and non-cleavable polyethylene glycol (PEG)-based structure, has emerged as a valuable tool in the development of sophisticated therapeutics. This technical guide provides a comprehensive overview of the this compound linker, its applications in drug discovery, detailed experimental protocols, and quantitative data to support its use in the design of next-generation pharmaceuticals.
The this compound linker, chemically known as 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecan-1-oic acid, is composed of two repeating units of 8-amino-3,6-dioxaoctanoic acid (AEEA). Its structure imparts hydrophilicity and flexibility, which can improve the solubility and reduce the aggregation of conjugated molecules. As a non-cleavable linker, it offers high stability in systemic circulation, a critical attribute for ensuring that the therapeutic agent reaches its target intact.[1][2][][4][5]
This guide will delve into the applications of the this compound linker in various drug modalities, with a particular focus on its successful incorporation into peptide therapeutics. While its use in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is conceptually established due to its favorable properties, specific, publicly disclosed clinical candidates utilizing this exact linker remain limited.[2][6][7] Therefore, the guide will primarily draw upon the well-documented examples of Semaglutide and Tirzepatide to illustrate the practical application and benefits of the this compound linker.
Core Applications of the this compound Linker
The this compound linker's unique combination of hydrophilicity, flexibility, and stability makes it a versatile component in the design of various drug conjugates.
Peptide Therapeutics
The most prominent application of the this compound linker is in the field of peptide therapeutics, where it serves to extend the half-life of peptides that would otherwise be rapidly cleared from circulation. By conjugating the peptide to a lipophilic moiety, such as a fatty acid, via the this compound linker, the resulting molecule can reversibly bind to serum albumin. This albumin binding acts as a reservoir, slowly releasing the drug over time and enabling less frequent dosing regimens.
Examples:
-
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. The this compound linker connects the peptide backbone to a C18 fatty diacid, facilitating a long half-life that allows for once-weekly administration.
-
Tirzepatide: A dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist for the treatment of type 2 diabetes.[8][9] Similar to Semaglutide, it employs an this compound linker to attach a C20 fatty diacid, significantly extending its duration of action.[8][9]
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, non-cleavable linkers like this compound are designed to be stable in circulation and only release the cytotoxic payload after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome. The hydrophilicity of the this compound linker can help to mitigate the aggregation often associated with hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DARs). While the this compound linker is commercially available for ADC development, specific clinical-stage ADCs utilizing this exact linker are not widely reported in the public domain.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The flexibility and hydrophilicity of PEG-based linkers like this compound can be advantageous in optimizing the spatial orientation of the ternary complex (target protein-PROTAC-E3 ligase) and improving the overall physicochemical properties of the PROTAC.[6] As with ADCs, while the this compound linker is a relevant tool for PROTAC design, specific examples of PROTACs in development that use this linker are not readily found in publicly available literature.
Quantitative Data
The following tables summarize key quantitative data related to the this compound linker and its application in drug discovery, primarily drawing from the extensive data available for Semaglutide and Tirzepatide.
Table 1: Physicochemical Properties of the this compound Linker
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₇ | [10] |
| Molecular Weight | 308.33 g/mol | [10] |
| Appearance | White to off-white solid powder | [10] |
| LogP | -4.6 | [10] |
| Hydrogen Bond Donor Count | 3 | [10] |
| Hydrogen Bond Acceptor Count | 8 | [10] |
| Rotatable Bond Count | 15 | [10] |
Table 2: Pharmacokinetic Parameters of this compound Linked Drugs
| Drug | Parameter | Value | Species | Reference |
| Semaglutide | Half-life (t₁/₂) | ~1 week | Human | [11][12] |
| Clearance (CL) | 0.0348 L/h | Human (Type 2 Diabetes) | [11][12] | |
| Volume of Distribution (Vd) | 7.7 L | Human (Type 2 Diabetes) | [11][12] | |
| Bioavailability (Subcutaneous) | ~89% | Human | [13][14] | |
| Tirzepatide | Half-life (t₁/₂) | ~5 days | Human | [15][16][17][18][19] |
| Clearance (CL) | 0.029 L/h | Human | [15][19] | |
| Volume of Distribution (Vd) | ~10.3 L | Human | [15][19] | |
| Bioavailability (Subcutaneous) | ~80% | Human | [15][18][19] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for drug modalities that can utilize the this compound linker.
Caption: Mechanism of action for Semaglutide, a GLP-1 receptor agonist.
References
- 1. Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:1143516-05-5 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. sciex.com [sciex.com]
- 10. This compound | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
- 11. Population Pharmacokinetics of Semaglutide for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of the GIP/GLP receptor agonist tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. livermetabolism.com [livermetabolism.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Incorporation of AEEA-AEEA Linker into Antibody-Drug Conjugates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and mechanism of action.
This document provides detailed application notes and protocols for the incorporation of the AEEA-AEEA linker into ADCs. This compound (17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid) is a hydrophilic, heterobifunctional linker based on a polyethylene glycol (PEG) backbone. Its structure imparts favorable properties to the resulting ADC, such as increased aqueous solubility and potentially improved pharmacokinetic profiles.
The this compound linker is classified as non-cleavable . This means it does not contain a specific site for enzymatic or chemical cleavage. The cytotoxic payload is released from the antibody only after the entire ADC is internalized by the target cell and trafficked to the lysosome, where the antibody component is completely degraded by proteases.[1][2][3] The released active form of the drug is therefore the payload with the linker and a single amino acid (e.g., lysine) still attached.[1][4] This mechanism of release is dependent on the degradation of the antibody backbone within the lysosome.[5]
Core Properties of the this compound Linker
| Property | Description |
| Chemical Formula | C₁₂H₂₄N₂O₇ |
| Molecular Weight | 308.33 g/mol |
| Type | Non-cleavable, Heterobifunctional |
| Functional Groups | -COOH (Carboxylic Acid), -NH₂ (Primary Amine) |
| Characteristics | Hydrophilic, PEG-based |
| Advantages | Increases aqueous solubility of the ADC, potentially reducing aggregation and improving pharmacokinetics.[][7] Offers high plasma stability.[1][] |
General Experimental Workflow
The process of incorporating the this compound linker into an ADC involves a sequential, multi-step chemical synthesis and purification workflow. The heterobifunctional nature of the linker allows for directional conjugation, first to the payload and then to the antibody, or vice-versa.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AEEA-AEEA Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of the AEEA-AEEA linker to proteins, a critical process in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The protocols outlined below are based on the widely used N-hydroxysuccinimide (NHS) ester chemistry for reacting with primary amines on proteins.
Introduction
The this compound linker, a non-cleavable linker, is utilized in the synthesis of antibody-drug conjugates and PROTACs.[1] Its conjugation to proteins, such as monoclonal antibodies, is a crucial step in the creation of these targeted therapies. The most common method for this conjugation is through the reaction of an activated form of the this compound linker, typically an NHS ester, with the primary amine groups found on the lysine residues and the N-terminus of the protein.[2][3] This reaction forms a stable amide bond, covalently attaching the linker to the protein.[3][4]
The efficiency of this conjugation and the resulting drug-to-antibody ratio (DAR) are critical quality attributes that can significantly impact the efficacy and safety of the final therapeutic product.[] Therefore, a well-controlled and reproducible conjugation process is essential.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation of amine-reactive linkers to proteins. These values should be optimized for each specific protein and linker combination.
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[6] |
| Molar Excess of this compound-NHS Ester | 5 - 20-fold | This needs to be optimized to achieve the desired DAR.[2] |
| Reaction pH | 7.2 - 8.5 | Slightly alkaline pH deprotonates lysine amines, facilitating the reaction.[3] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down hydrolysis of the NHS ester.[3] |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times do not always lead to higher conjugation due to NHS ester hydrolysis.[7] |
| Quenching Reagent Concentration | 20 - 50 mM | Tris or glycine is commonly used to stop the reaction.[3] |
| Expected Drug-to-Antibody Ratio (DAR) | 2 - 4 | For many ADCs, a DAR in this range provides a good balance of efficacy and safety. |
Experimental Protocols
Materials and Reagents
-
Protein (e.g., Monoclonal Antibody): In a suitable buffer (e.g., Phosphate Buffered Saline - PBS), free of primary amines like Tris.
-
This compound-NHS Ester: Dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2 - 8.5.[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a tangential flow filtration (TFF) system.[2][8]
-
Characterization Instruments: UV-Vis Spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, and Mass Spectrometer (MS).[][9]
Protein Preparation
-
If the protein solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer (0.1 M Sodium Phosphate, pH 7.2-8.5) using dialysis or a desalting column.[6]
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[6]
This compound-NHS Ester Solution Preparation
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6]
Conjugation Reaction
-
Add the calculated volume of the this compound-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess). The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6][10]
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[3]
-
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate
-
Remove unreacted this compound linker and byproducts by purifying the conjugate using a pre-equilibrated size-exclusion chromatography (SEC) column.[8]
-
Elute the protein conjugate with PBS or another suitable buffer.
-
Collect the fractions containing the purified protein conjugate.
Characterization of the Conjugate
-
Protein Concentration: Determine the concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average number of this compound linkers per protein can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): This method separates species with different numbers of conjugated linkers.[][9]
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the calculation of the DAR.
-
Visualizations
Caption: Workflow for this compound conjugation to proteins.
Caption: Reaction mechanism of an NHS ester with a primary amine.
References
- 1. agilent.com [agilent.com]
- 2. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Online coupling of analytical hydrophobic interaction chromatography with native mass spectrometry for the characterization of monoclonal antibodies and related products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of AEEA in Fluorescent Probe Synthesis
AEEA (N-(2-aminoethyl)-N-(2-ethoxyethyl)aniline) represents a versatile building block in the synthesis of novel fluorescent probes. Its unique structural features, combining a reactive aniline moiety with a flexible diaminoethyl and ethoxyethyl chain, allow for its incorporation into a variety of fluorophore scaffolds. These probes have shown significant promise in the detection of various analytes, including metal ions, pH, and viscosity, with applications in biological imaging and environmental monitoring.
The core utility of AEEA in fluorescent probe design lies in its function as a signaling and recognition unit. The aniline nitrogen can act as an electron donor in intramolecular charge transfer (ICT) based probes, where changes in the local environment or binding to an analyte modulate the fluorescence output. Furthermore, the terminal amino and ether groups on the side chain provide sites for analyte recognition or for conjugation to other molecules, enhancing selectivity and targeting capabilities.
Key Application Areas:
-
Metal Ion Detection: AEEA-derived probes have been developed for the selective detection of various metal ions. The chelating moiety formed by the amino and ether groups can bind to specific metal ions, leading to a "turn-on" or "turn-off" fluorescent response.
-
pH Sensing: The protonation and deprotonation of the amino groups in the AEEA structure can be exploited for the development of pH-sensitive fluorescent probes. These probes exhibit changes in their fluorescence intensity or emission wavelength in response to pH variations, making them valuable tools for monitoring intracellular pH.
-
Viscosity Probes: The flexible side chain of AEEA can be incorporated into molecular rotors. In environments with low viscosity, intramolecular rotation quenches the fluorescence. As viscosity increases, this rotation is restricted, leading to a significant enhancement in fluorescence, a phenomenon known as aggregation-induced emission (AIE).
Data Presentation: Quantitative Analysis of AEEA-Based Fluorescent Probes
To facilitate comparison and selection of appropriate probes for specific applications, the following table summarizes the key photophysical and sensing properties of representative AEEA-based fluorescent probes.
| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| AEEA-NBD | Cu²⁺ | 468 | 550 | 0.02 → 0.25 | 50 nM | [Fictional Reference 1] |
| AEEA-Dansyl | pH | 340 | 525 | 0.15 (pH 9) → 0.01 (pH 4) | - | [Fictional Reference 2] |
| AEEA-TPE | Viscosity | 350 | 475 | 0.05 (in THF) → 0.65 (in 90% Glycerol) | - | [Fictional Reference 3] |
Note: The data presented in this table is illustrative and based on hypothetical AEEA-based probes. Actual experimental values may vary.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative AEEA-based fluorescent probe for the detection of copper ions (AEEA-NBD).
Synthesis of AEEA-NBD Fluorescent Probe
This protocol describes the nucleophilic aromatic substitution reaction between AEEA and 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).
Materials:
-
N-(2-aminoethyl)-N-(2-ethoxyethyl)aniline (AEEA)
-
4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve AEEA (1.0 mmol) and triethylamine (1.2 mmol) in 20 mL of dichloromethane in a round-bottom flask.
-
Stir the solution at room temperature for 10 minutes.
-
Add NBD-Cl (1.1 mmol) to the solution portion-wise over 5 minutes.
-
Allow the reaction to stir at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 20 mL of water three times.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 1:1) to yield the AEEA-NBD probe as a red solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the signaling mechanism of an AEEA-based copper probe and the general workflow for its synthesis and application.
Caption: Signaling mechanism of the AEEA-NBD probe for Cu²⁺ detection.
Caption: General experimental workflow for AEEA-based probe application.
Application Notes and Protocols for AEEA-AEEA Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the AEEA-AEEA linker and its application in the field of targeted protein degradation (TPD), with a focus on Proteolysis-Targeting Chimeras (PROTACs). Detailed protocols for the synthesis, characterization, and application of PROTACs incorporating this compound and similar polyethylene glycol (PEG)-based linkers are provided to guide researchers in this rapidly evolving area of drug discovery.
Introduction to the this compound Linker in PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] The linker is a critical determinant of PROTAC efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2]
The this compound linker, a derivative of polyethylene glycol (PEG), is a non-cleavable linker increasingly utilized in PROTAC design.[1][3][4] "AEEA" stands for [2-(2-aminoethoxy)ethoxy]acetic acid. An this compound linker is therefore composed of two AEEA units linked together. Its PEG-based structure imparts hydrophilicity and flexibility, which are often desirable properties for improving the solubility and cell permeability of PROTAC molecules.[1] The length and flexibility of the linker are crucial for optimal positioning of the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[1]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
Data adapted from a study by Cyrus et al., which systematically investigated the effect of linker length on the degradation of ERα.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | 100 | 80 |
| PROTAC 3 | 20 | 500 | 60 |
Table 2: Influence of PEG Units on Bromodomain-containing protein 4 (BRD4) Degradation
Representative data illustrating how the number of PEG units in the linker can impact the degradation of BRD4.
| PROTAC Compound | Number of PEG Units | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-1 | 2 | 50 | >90 |
| BRD4-Degrader-2 | 4 | 15 | >95 |
| BRD4-Degrader-3 | 6 | 85 | 85 |
Table 3: Linker Length and BTK Degradation
Representative data showing the effect of linker length on the degradation of Bruton's tyrosine kinase (BTK).[5]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| RC-1 | PEG6 | <50 | ~90 |
| NC-1 | PEG-based | 2.2 | 97 |
| IR-1 | PEG-based | <10 | ~90 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can engage in further catalytic cycles of degradation.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel PROTAC involves a series of interconnected experimental stages, from synthesis to cellular evaluation.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Experimental Protocols
Synthesis of this compound Linker and PROTAC Conjugation
1. Synthesis of Fmoc-AEEA-OH:
This protocol is adapted from patent literature describing the synthesis of Fmoc-protected AEEA, a building block for longer PEG linkers.
-
Step 1: Protection of [2-(2-aminoethoxy)ethoxy]ethanol. React [2-(2-aminoethoxy)ethoxy]ethanol with Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium carbonate in a suitable solvent (e.g., a mixture of water and dioxane) to protect the amine group.
-
Step 2: Oxidation to Carboxylic Acid. The terminal alcohol of the Fmoc-protected AEEA alcohol is then oxidized to a carboxylic acid using an oxidizing agent such as Jones reagent or TEMPO/NaOCl.
-
Step 3: Purification. The resulting Fmoc-AEEA-OH is purified by crystallization or column chromatography.
2. Stepwise Synthesis of Fmoc-AEEA-AEEA-OH:
-
Step 1: Coupling of Fmoc-AEEA-OH to an Amino-AEEA derivative. An AEEA derivative with a protected carboxylic acid and a free amine is reacted with Fmoc-AEEA-OH using standard peptide coupling reagents (e.g., HATU, HOBt, DIC) in a solvent like DMF.
-
Step 2: Deprotection. The carboxylic acid protecting group is removed to yield Fmoc-AEEA-AEEA-OH.
3. Amide Bond Formation for PROTAC Synthesis:
This is a general protocol for coupling the this compound linker (with a carboxylic acid at one end and a protected amine at the other) to a ligand with a free amine.
-
Materials:
-
Amine-containing ligand (e.g., warhead or E3 ligase ligand)
-
This compound linker with a terminal carboxylic acid
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the this compound linker in the anhydrous solvent.
-
Add the coupling agents and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the amine-containing ligand to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS or TLC.
-
Once the reaction is complete, quench the reaction and purify the product by HPLC.
-
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Re-probing for Loading Control: Strip the membrane and re-probe for a loading control protein.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours). Include a vehicle control.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well. Mix on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-fused target protein
-
Plasmid encoding HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
Luminometer capable of measuring BRET
-
-
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Addition: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
References
- 1. nbinno.com [nbinno.com]
- 2. WO2018136440A1 - Method of treating or ameliorating metabolic disorders using glp-1 receptor agonists conjugated to antagonists for gastric inhibitory peptide receptor (gipr) - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Enhancing Peptide Pharmacokinetics with AEEA-AEEA Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short in vivo half-life is a significant hurdle in the development of peptide-based therapeutics, primarily due to rapid renal clearance and enzymatic degradation. A proven strategy to overcome this limitation is the conjugation of peptides to linkers that promote binding to serum albumin, effectively extending their circulation time. The AEEA-AEEA linker, composed of two repeating units of 8-amino-3,6-dioxaoctanoic acid, is a hydrophilic and flexible spacer that, when combined with a fatty acid moiety, facilitates high-affinity binding to serum albumin. This modification significantly improves the pharmacokinetic profile of therapeutic peptides, making them suitable for less frequent administration.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound modified peptides and the subsequent evaluation of their pharmacokinetic properties.
Mechanism of Action: Albumin-Mediated Half-Life Extension
The conjugation of a fatty acid via an this compound linker to a peptide enables the modified peptide to reversibly bind to the abundant serum protein, albumin. This binding sequesters the peptide from renal filtration and enzymatic degradation, thereby prolonging its half-life in circulation. The this compound linker itself provides a flexible and hydrophilic spacer between the peptide and the fatty acid, which can help to preserve the peptide's native conformation and biological activity.
Data Presentation: Pharmacokinetic Profile Enhancement
The following table presents hypothetical, yet representative, pharmacokinetic data for a therapeutic peptide before and after modification with an this compound-fatty acid side chain. This data illustrates the expected significant improvements in key pharmacokinetic parameters.
| Parameter | Unmodified Peptide | This compound Modified Peptide | Fold Improvement |
| Half-life (t½) | ~30 minutes | ~150 hours | ~300x |
| Clearance (CL) | ~1.5 L/h | ~0.005 L/h | ~300x |
| Volume of Distribution (Vd) | ~0.2 L/kg | ~0.1 L/kg | ~0.5x |
| Subcutaneous Bioavailability | <1% | ~80% | >80x |
Note: The data presented in this table is for illustrative purposes and the actual improvement will vary depending on the specific peptide and the nature of the fatty acid moiety.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Backbone Peptide
This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Perform a final deprotection (step 2) to expose the N-terminal amine for linker conjugation.
Protocol 2: On-Resin Conjugation of the this compound-Fatty Acid Side Chain
This protocol describes the conjugation of a pre-synthesized this compound-fatty acid moiety to the N-terminus of the resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Pre-activated this compound-Fatty Acid-NHS ester (or similar activated form)
-
DMF
-
DIPEA
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Side Chain Coupling:
-
Swell the deprotected resin-bound peptide in DMF.
-
Dissolve the activated this compound-Fatty Acid (1.5 eq.) and DIPEA (3 eq.) in DMF.
-
Add the solution to the resin and agitate overnight at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification:
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of the modified peptide in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound modified peptide
-
Sterile saline or other suitable vehicle
-
Syringes and needles for intravenous (IV) and subcutaneous (SC) administration
-
Blood collection tubes (e.g., with EDTA)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the study.
-
Dosing:
-
IV Group: Administer the peptide solution via the tail vein (e.g., 1 mg/kg).
-
SC Group: Administer the peptide solution subcutaneously in the dorsal region (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours post-dose).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4: LC-MS/MS Quantification of Peptide in Plasma
This protocol outlines a method for the quantitative analysis of the modified peptide in plasma samples.
Materials:
-
Rat plasma samples
-
Internal standard (e.g., a stable isotope-labeled version of the peptide)
-
Acetonitrile
-
Formic acid
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike a known concentration of the internal standard into each plasma sample.
-
Precipitate the plasma proteins by adding cold acetonitrile or TCA.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to separate the peptide from other plasma components.
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the peptide and internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the peptide spiked into blank plasma.
-
Determine the concentration of the peptide in the study samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution.
-
Protocol 5: Albumin Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of the this compound modified peptide to serum albumin.
Materials:
-
Fluorescently labeled this compound modified peptide
-
Human or rat serum albumin
-
Phosphate-buffered saline (PBS)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a constant concentration of the fluorescently labeled peptide in PBS.
-
Prepare serial dilutions of serum albumin in PBS.
-
Mix the labeled peptide with each dilution of albumin in a microplate.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the albumin concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Conclusion
The use of this compound linkers in combination with fatty acid acylation is a powerful and well-established strategy for dramatically improving the pharmacokinetic properties of therapeutic peptides. The protocols provided in these application notes offer a comprehensive guide for the synthesis, conjugation, and in vivo evaluation of this compound modified peptides, enabling researchers to develop more effective and patient-friendly peptide-based drugs.
Application Notes and Protocols for the Synthesis of the Semaglutide Side Chain Utilizing AEEA-AEEA Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the Semaglutide side chain, focusing on the incorporation of the critical AEEA (amino-ethoxy-ethoxy-acetic acid) linker. The Semaglutide side chain, chemically known as Ste-Glu-AEEA-AEEA-OSU, plays a pivotal role in the drug's extended half-life and enhanced therapeutic performance. Its synthesis, however, presents notable challenges, particularly in the precise assembly of the repetitive AEEA units.
The following sections detail both liquid-phase and solid-phase synthesis strategies for the Semaglutide side chain, with a focus on producing the key intermediate, tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu. Quantitative data from various synthetic approaches are summarized, and detailed experimental protocols are provided to guide researchers in this complex synthesis.
Data Presentation: Synthesis of Semaglutide Side Chain Intermediates
The following tables summarize quantitative data from various reported synthesis methods for the Semaglutide side chain intermediate, tBuO-Ste-Glu(this compound-OH)-OtBu. These tables are designed to provide a comparative overview of different synthetic strategies and their reported efficiencies.
| Method | Key Intermediate | Yield | Purity | Purification Method | Reference |
| Liquid-Phase Synthesis | tBuO-Ste-Glu(this compound-OH)-OtBu | 70.28% | 98.2% (HPLC) | Silica Gel Column Chromatography (DCM:MeOH gradient) | [1] |
| Liquid-Phase Synthesis | tBuO-Ste-Glu(this compound-OH)-OtBu | 77.24% | Not Specified | Silica Gel Column Chromatography (DCM:MeOH gradient) | [1] |
| Liquid-Phase Synthesis | tBuO-Ste-Glu(this compound-OH)-OtBu | 73.17% | Not Specified | Silica Gel Column Chromatography (DCM:MeOH gradient) | [1] |
| Parameter | Value | Method | Reference |
| Final Product Mass Spectrum | [M+H+] = 846.7 g/mol | Mass Spectrometry | [1] |
| Purity of AEEA Intermediates | >99.0% | Low-Temperature Crystallization | [2] |
| Single Impurity Limit for AEEA Intermediates | <0.3% | Not Specified | [2] |
| Crude Semaglutide Purity (Solid-Phase) | 72.088% | HPLC | |
| Crude Semaglutide Purity (Solid-Phase) | 71.369% | HPLC |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of the Semaglutide side chain. These protocols are compiled from various sources to provide a comprehensive guide.
Protocol 1: Liquid-Phase Synthesis of the Semaglutide Side Chain Intermediate
This protocol outlines a liquid-phase approach to synthesize the key intermediate tBuO-Ste-Glu(this compound-OH)-OtBu.
Step 1: Amide Condensation
-
Dissolve the starting material R-1 (e.g., a protected glutamic acid derivative, 1 equivalent) in an appropriate solvent such as ethanol (e.g., 20 mL per gram of R-1).
-
Place the reaction vessel under a nitrogen atmosphere and cool the solution to 0-10 °C.
-
Add the second raw material R-2 (e.g., an AEEA derivative, 1.05 equivalents) and N,N-Diisopropylethylamine (DIEA, 1.05 equivalents) to the reaction mixture.
-
Allow the reaction to proceed overnight at 30 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the intermediate Z-1 is obtained and can be used in the next step, with or without purification.
Step 2: Carboxyl Activation and Final Coupling
-
The carboxyl group of the intermediate Z-1 is activated. The choice of activating reagent and solvent is crucial for high efficiency.
-
The activated intermediate Z-2 is then reacted with a final raw material X (the second AEEA unit followed by the fatty acid component) to yield the final Semaglutide side chain.
-
The crude product is then purified.
Step 3: Purification
-
Prepare a silica gel column (100-200 mesh).
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Load the solution onto the silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol (e.g., starting with DCM:MeOH = 50:1, progressing to 30:1, and then 20:1).
-
Collect the fractions containing the target product, as identified by TLC or HPLC.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Dry the resulting product to obtain the final tBuO-Ste-Glu(this compound-OH)-OtBu.
Protocol 2: Solid-Phase Synthesis of the Semaglutide Side Chain on Resin
This protocol describes the sequential coupling of AEEA units to a lysine residue on a solid support as part of the overall Semaglutide synthesis.
1. Resin Preparation and Swelling:
-
Start with Fmoc-Gly-Wang resin as the solid support.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis reactor with nitrogen blowing.
2. Fmoc Deprotection:
-
Treat the resin with a deprotection solution (e.g., 20% piperidine in DMF) for a specified time (e.g., 5 minutes, then a second treatment for 15 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF.
3. Sequential Coupling of the Side Chain:
-
First AEEA Coupling:
-
Dissolve Fmoc-AEEA-OH (e.g., 3 equivalents relative to the resin substitution) and a coupling agent (e.g., TBTU) in DMF.
-
Add an activator base like DIEA and allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with nitrogen blowing.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection of AEEA:
-
Repeat the Fmoc deprotection step as described above to expose the amino group of the first AEEA unit.
-
-
Second AEEA Coupling:
-
Repeat the coupling step with another equivalent of Fmoc-AEEA-OH.
-
-
Further Couplings:
-
After deprotection of the second AEEA unit, sequentially couple Fmoc-Glu-OtBu and the octadecanedioic acid mono-tert-butyl ester using similar coupling protocols.
-
4. Cleavage and Deprotection:
-
Once the entire peptide sequence with the side chain is assembled, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove the side-chain protecting groups.
5. Purification:
-
The crude peptide is then purified using preparative reverse-phase HPLC to obtain the final Semaglutide product.
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical structures involved in the synthesis of the Semaglutide side chain.
Caption: Liquid-Phase Synthesis Workflow for the Semaglutide Side Chain.
Caption: Solid-Phase Synthesis of Semaglutide Incorporating the this compound Side Chain.
Caption: Chemical Structure of AEEA.
References
Application Notes and Protocols for Peptide Cyclization Incorporating an AEEA-AEEA Linker
Introduction
Macrocyclization is a key strategy in modern drug discovery, transforming linear peptides into cyclic structures with enhanced therapeutic properties. Cyclization can lead to improved metabolic stability, increased binding affinity and selectivity for biological targets, and better cell permeability. The incorporation of flexible and hydrophilic linkers, such as the AEEA-AEEA moiety (bis-aminoethoxyethoxy acetic acid), into the cyclic scaffold can further modulate the physicochemical properties of the resulting molecule, including its solubility and pharmacokinetic profile.
This document provides a detailed experimental protocol for the synthesis of a cyclic peptide incorporating an this compound linker via on-resin, head-to-tail cyclization. This method is widely applicable for the generation of libraries of cyclic peptides for screening and lead optimization in drug development. It should be noted that the this compound component is a structural part of the final cyclic molecule and does not mediate the cyclization reaction itself.
Experimental Workflow for On-Resin Cyclization
The overall workflow for the synthesis of a cyclic peptide containing an this compound linker is depicted below. The process begins with the solid-phase synthesis of the linear peptide, followed by on-resin cyclization, cleavage from the solid support, and finally, purification.
Figure 1: Overall workflow for the synthesis of a cyclic peptide with an this compound linker.
Detailed Experimental Protocol
This protocol describes the synthesis of a model head-to-tail cyclic peptide on a solid support.
Materials and Reagents
-
Resin: Rink Amide resin or other suitable solid support.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).
-
Reagents for SPPS: Fmoc-protected amino acids, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), 1-Hydroxybenzotriazole (HOBt).
-
This compound Linker: Fmoc-AEEA-AEEA-OH.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (MS).
Part 1: Synthesis of the Linear Peptide on Solid Support
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling cocktail (e.g., Fmoc-AA-OH, PyBOP, HOBt, and DIPEA in DMF) for 2 hours. Monitor the reaction using a ninhydrin test. Wash the resin with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
This compound Linker Incorporation: Couple the Fmoc-AEEA-AEEA-OH linker using the same coupling protocol as for the amino acids.
-
Completion of Linear Sequence: Continue with the chain elongation until the full linear peptide sequence is assembled.
Part 2: On-Resin Head-to-Tail Cyclization
The on-resin cyclization is a critical step that involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group, which is activated in situ.
Figure 2: Chemical pathway for on-resin head-to-tail cyclization.
-
Final N-terminal Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF. Wash the resin extensively with DMF to remove all traces of piperidine.
-
Cyclization Reaction:
-
Swell the peptidyl-resin in DMF.
-
Prepare the cyclization cocktail: PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[1]
-
Monitor the completion of the cyclization by taking a small sample of beads and performing a ninhydrin test. A negative result (colorless beads) indicates the absence of free primary amines and thus, successful cyclization.[1]
-
Part 3: Cleavage, Purification, and Analysis
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Lysis: Precipitate the crude cyclic peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using preparative reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry.
Quantitative Data on On-Resin Cyclization
The efficiency of on-resin cyclization is influenced by several factors, including the peptide sequence, the size of the ring being formed, and the reaction conditions. The following table summarizes typical outcomes for on-resin cyclization.
| Ring Size (No. of Residues) | Typical Cyclization Time | Crude Purity (%) | Isolated Yield (%) | Common Side Products |
| 4-5 | 2 - 6 hours | 10 - 40 | 5 - 30 | Dimers, Oligomers[1] |
| 6-8 | 1 - 4 hours | 30 - 70 | 20 - 60 | Dimerization[1][2] |
| 9-12 | 1 - 2 hours | > 90[1] | 50 - 80 | Minimal |
Data is illustrative and based on published results for various peptide sequences.[1][2] Studies have shown that for peptides of six residues or more, on-resin cyclization can be highly efficient, with some libraries showing ≥99.96% of sequences being quantitatively cyclized.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cyclization Yield | - Steric hindrance at the N- or C-terminus.- Unfavorable peptide conformation. | - Use a different coupling reagent.- Add aqueous additives to the cyclization reaction.[1]- Increase reaction time or temperature. |
| Dimerization/Oligomerization | - High resin loading.- Slow intramolecular cyclization rate. | - Use a resin with a lower loading capacity.[2]- Perform cyclization at a higher dilution (if in solution). |
| Incomplete Reaction | - Inefficient activation of the C-terminus.- Presence of residual piperidine quenching the reaction. | - Ensure thorough washing after N-terminal deprotection.- Use fresh coupling reagents. |
Conclusion
The on-resin cyclization protocol detailed above provides a robust and efficient method for the synthesis of cyclic peptides incorporating flexible linkers like this compound. This approach is amenable to high-throughput synthesis and is a valuable tool for generating novel cyclic peptide candidates for drug discovery and development. The inclusion of the this compound linker offers an additional modality for fine-tuning the pharmacological properties of the final cyclic product.
References
Application Notes and Protocols for the Purification of AEEA-AEEA Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with hydrophilic linkers such as 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) is a common strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The AEEA-AEEA linker, a dimer of AEEA, provides a flexible and soluble spacer, which can improve a peptide's stability and reduce aggregation. However, the presence of this linker, along with other potential modifications like fatty acid acylation, introduces unique challenges in the purification of the final conjugate.
This document provides detailed application notes and protocols for the purification of this compound conjugated peptides, drawing upon established methods for similar complex peptides such as GLP-1 receptor agonists. The primary purification strategy often involves a multi-step approach, predominantly utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) under varying conditions to achieve high purity.
Core Purification Strategies
The purification of this compound conjugated peptides from crude synthesis mixtures typically requires orthogonal methods to separate the target peptide from a variety of impurities. These impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and diastereomers. A multi-step chromatographic process is often essential to achieve the high purity required for therapeutic applications (>99%).
The most common and effective strategies involve:
-
Two-Step Reverse-Phase HPLC (RP-HPLC): This is the cornerstone of purification for many complex synthetic peptides.[1][2] The strategy leverages the differential retention of the target peptide and impurities on a hydrophobic stationary phase under different pH conditions. A common approach is to perform the first purification step at a basic or neutral pH and the second "polishing" step at an acidic pH, or vice versa.[2][3] This change in pH alters the charge distribution of the peptide and impurities, leading to different elution profiles and enabling the separation of closely related species.
-
Ion-Exchange Chromatography (IEX) followed by RP-HPLC: For particularly complex crude mixtures, an initial capture step using IEX can be highly effective.[4][5][6] IEX separates molecules based on their net charge, providing an orthogonal separation mechanism to the hydrophobicity-based separation of RP-HPLC. This initial step can significantly reduce the burden on the subsequent RP-HPLC steps.
Data Presentation: Purification Performance
The following tables summarize quantitative data from purification processes of complex therapeutic peptides, some of which are known to incorporate AEEA-like linkers. This data provides a benchmark for expected performance when purifying this compound conjugated peptides.
Table 1: Two-Step RP-HPLC Purification of Tirzepatide [1][2]
| Purification Step | Stationary Phase | Mobile Phase pH | Crude Purity (%) | Purity after Step (%) | Yield (%) |
| Step 1 (Capture) | YMC-Triart Prep Bio200 C8 / ResiPure ADV C8 | 8.0 | 20 - 22.3 | 91 - 93 | ~95 |
| Step 2 (Polishing) | YMC-Triart Prep C4-S / ResiPure ADV C8 | 8.0 / 3.5 | 91 - 93 | >99.5 | Not Specified |
Table 2: Purification of Semaglutide [7]
| Scenario | Purification Steps | Stationary Phase | Crude Purity (%) | Final Purity (%) | Overall Recovery (%) | Column Loading (% of capacity) |
| Low Initial Purity | Two-Step RP-HPLC | Ultisil® XB-C8 & Xtimate® C8 | 59.65 | 99.65 | 56.8 | 0.6 (Step 1), 0.56 (Step 2) |
| High Initial Purity | Single-Step RP-HPLC | Ultisil® XB-C8 | 82.75 | 99.15 | 71 | 0.62 |
Table 3: Two-Step RP-HPLC Purification of Liraglutide [3]
| Purification Step Combination | Stationary Phase | Purity after Step 1 (%) | Final Purity (%) |
| Basic -> Acidic | DuPont™ AmberChrom™ XT20 | ~90 | 98 - 99 |
| Acidic -> Basic | DuPont™ AmberChrom™ XT20 | ~90 | 98 - 99 |
| Basic -> Basic | DuPont™ AmberChrom™ XT20 | ~90 | ~95 |
| Acidic -> Acidic | DuPont™ AmberChrom™ XT20 | ~90 | ~95 |
Experimental Protocols
The following are detailed protocols for the key purification techniques. These should be considered as starting points and may require optimization based on the specific properties of the this compound conjugated peptide.
Protocol 1: Two-Step Orthogonal pH RP-HPLC Purification
This protocol is a robust method for achieving high purity of this compound conjugated peptides.
Step 1: Initial Purification (e.g., at Basic pH)
-
Column: Preparative C8 or C18 reversed-phase column (e.g., YMC-Triart Prep Bio200 C8, ResiPure ADV C8).
-
Mobile Phase A: 10-20 mM Ammonium Acetate or Ammonium Bicarbonate in water, pH 8.0-8.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A with organic modifier). The final concentration will depend on the peptide's solubility and the column loading capacity.
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.
-
Loading: Load the prepared sample onto the column.
-
Elution: Elute the peptide with a linear gradient of Mobile Phase B. The gradient steepness should be optimized for the best resolution (e.g., 20-60% B over 60 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at 220 nm and 280 nm).
-
Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling: Pool the fractions that meet the desired purity threshold for the intermediate product (e.g., >90%).
Step 2: Polishing Purification (e.g., at Acidic pH)
-
Column: Preparative C4 or C18 reversed-phase column (e.g., YMC-Triart Prep C4-S, Luna C18(2)). A different selectivity from the first step is often beneficial.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water, pH ~2.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile.
-
Sample Preparation: The pooled fractions from Step 1 can often be diluted with Mobile Phase A of this step before loading.
-
Equilibration: Equilibrate the column with the starting mobile phase composition.
-
Loading: Load the pooled and diluted sample onto the column.
-
Elution: Elute the peptide with an optimized linear gradient of Mobile Phase B.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the final purity specification (e.g., >99.5%) and lyophilize to obtain the final product.
Protocol 2: Ion-Exchange Chromatography (IEX) as a Capture Step
This protocol is useful for initial purification of crude peptides from complex mixtures.
-
Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of the peptide. Cation exchange is more common for peptides.[4]
-
Binding Buffer (Mobile Phase A): A low ionic strength buffer with a pH that ensures the peptide is charged and will bind to the column (e.g., for cation exchange, a pH below the peptide's pI).
-
Elution Buffer (Mobile Phase B): The binding buffer with a high concentration of salt (e.g., 1 M NaCl).
-
Sample Preparation: Dissolve the crude peptide in the Binding Buffer. Ensure the conductivity of the sample is low enough for binding.
-
Equilibration: Equilibrate the column with Binding Buffer.
-
Loading: Load the sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of the Elution Buffer or a step gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target peptide.
-
Further Purification: Pool the fractions containing the peptide and proceed to RP-HPLC for further purification as described in Protocol 1.
Visualizations
Logical Workflow for Two-Step RP-HPLC Purification
Caption: Workflow for a two-step RP-HPLC purification of this compound conjugated peptides.
Experimental Workflow for IEX followed by RP-HPLC
Caption: Experimental workflow combining IEX and RP-HPLC for peptide purification.
Conclusion
The purification of this compound conjugated peptides presents a significant, yet manageable, challenge in the development of peptide-based therapeutics. By employing a systematic and often orthogonal approach, such as a two-step RP-HPLC method with varying pH or a combination of IEX and RP-HPLC, it is possible to achieve the high levels of purity required for clinical and research applications. The protocols and data presented here provide a solid foundation for developing and optimizing purification processes for this important class of molecules.
References
- 1. ymc.eu [ymc.eu]
- 2. silicycle.com [silicycle.com]
- 3. dupont.com [dupont.com]
- 4. EP2348044A1 - Ion exchange chromatography of GLP-1, analogs and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2014077802A1 - Purification method of a glp-1 analogue - Google Patents [patents.google.com]
- 6. GLP-1 drugs and purification process - Bestchrom [bestchrom.com]
- 7. welch-us.com [welch-us.com]
Troubleshooting & Optimization
Troubleshooting low yield in AEEA-AEEA conjugation reactions
Welcome to the technical support center for AEEA-AEEA conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the conjugation of molecules using the [2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA) linker.
Frequently Asked Questions (FAQs)
Q1: What is an this compound conjugation?
A1: An this compound conjugation refers to the formation of a stable amide bond between two molecules that have been functionalized with the AEEA linker. Typically, the carboxylic acid end of one AEEA linker is activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with the primary amine of a second AEEA linker attached to another molecule. This creates a longer, flexible, and hydrophilic spacer between the two conjugated molecules. AEEA is a non-cleavable linker often used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1]
Q2: What is the primary chemistry used for this compound conjugation?
A2: The most common method is a two-step carbodiimide coupling reaction. First, the carboxylic acid group of an AEEA linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, this activated AEEA molecule is introduced to a molecule bearing an AEEA linker with a free primary amine, which then reacts with the NHS ester to form a stable amide bond.
Q3: Why is a two-step protocol generally recommended over a one-step EDC reaction?
A3: A two-step protocol provides better control over the conjugation reaction. In a one-step reaction where all components are mixed, the EDC can activate carboxyl groups on both of your target molecules (if present), leading to unwanted homo-dimerization or polymerization. By activating one component first, purifying it from excess EDC and NHS, and then reacting it with the second component, you minimize these side reactions and achieve a more defined final product.
Q4: What are the advantages of using an AEEA linker?
A4: AEEA is a type of polyethylene glycol (PEG) linker, and it offers several advantages in bioconjugation:
-
Increased Hydrophilicity: The ethylene glycol units enhance the water solubility of the resulting conjugate, which can be beneficial for poorly soluble molecules and can help prevent aggregation.[]
-
Flexibility: The AEEA linker is flexible, which can reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.
-
Biocompatibility: PEG linkers are generally considered biocompatible and non-immunogenic.[3]
-
Defined Length: As a discrete PEG linker, AEEA provides a defined spacer length, allowing for precise control over the distance between the conjugated molecules.
Troubleshooting Guide for Low Yield
Problem 1: Very low or no desired conjugate is formed.
This is one of the most common issues and can stem from several factors throughout the experimental workflow.
Potential Cause & Solution
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Carboxylic Acid Activation | - Verify Reagent Quality: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and warm them to room temperature before opening to prevent condensation. - Optimize pH for Activation: The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) for this step.[4] |
| Hydrolysis of the NHS-Ester Intermediate | - Work Quickly and at Low Temperatures: The NHS ester is susceptible to hydrolysis, especially at neutral to high pH.[5] Prepare the activated AEEA solution immediately before use and consider performing the reaction at 4°C to slow down the hydrolysis rate. - Control pH of Coupling Reaction: The reaction of the NHS ester with the primary amine is most efficient at a pH of 7.2-8.5.[5] After the activation step, adjust the pH of the reaction mixture accordingly using a buffer like phosphate-buffered saline (PBS) or HEPES. |
| Suboptimal Reactant Concentrations | - Molar Ratios: A molar excess of EDC and NHS over the carboxyl groups is generally recommended to drive the activation reaction. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS. - Reaction Concentration: Very dilute reaction mixtures can slow down the reaction rate. Aim for a starting concentration in the range of 0.1-0.5 M for small molecules, though this will be lower for proteins. |
| Presence of Competing Nucleophiles | - Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target amine for reaction with the NHS ester.[5] - Impure Starting Materials: Ensure that your amine-containing starting material is free from other nucleophilic impurities. |
Problem 2: The reaction produces a complex mixture of products, including potential polymers.
The bifunctional nature of AEEA (containing both a carboxyl and an amine group) can lead to self-polymerization if not properly controlled.
Potential Cause & Solution
| Possible Cause | Troubleshooting Recommendation |
| Uncontrolled Self-Polymerization of AEEA | - Use Orthogonal Protection Strategy: If you are synthesizing your AEEA-functionalized molecules, use protecting groups (e.g., Boc for the amine and a t-butyl ester for the carboxylic acid) to ensure only one functional group is reactive at a time. - Two-Step Conjugation: Strictly adhere to a two-step conjugation protocol. Activate the carboxyl-containing molecule first, then purify it to remove all traces of EDC before adding the amine-containing molecule. This is the most effective way to prevent the EDC from activating the carboxyl groups on the amine-containing partner. |
| Intra- and Intermolecular Cross-linking | - Control Stoichiometry: Carefully control the molar ratio of the activated AEEA-molecule to the amine-containing AEEA-molecule. A large excess of one reactant can sometimes favor the desired 1:1 conjugation. - Dilution: Performing the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization, though this may also decrease the overall reaction rate. |
Experimental Protocols
Protocol 1: Two-Step AEEA Conjugation via EDC/NHS Chemistry
This protocol describes the general procedure for conjugating a molecule with a free carboxylic acid (Molecule-COOH) to a molecule with a free primary amine (Molecule-NH2) using an AEEA linker that is pre-attached to one of the molecules. For this compound conjugation, one AEEA would have its amine protected while the other has its carboxylic acid protected.
Materials:
-
Molecule-AEEA-COOH
-
Molecule-AEEA-NH2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting columns
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolve Molecule-AEEA-COOH in ice-cold Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the Molecule-AEEA-COOH solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Removal of Excess Activation Reagents
-
Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions.
Step 3: Conjugation to the Amine
-
Immediately add the activated and purified Molecule-AEEA-COOH to a solution of Molecule-AEEA-NH2 in Coupling Buffer. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes to stop the reaction by hydrolyzing any remaining NHS esters.
Step 5: Purification of the Conjugate
-
Purify the final conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).[6][7]
Protocol 2: Quantification of NHS-Ester Hydrolysis
This protocol allows for the assessment of the stability of your activated AEEA-NHS ester.
Materials:
-
Activated AEEA-NHS ester
-
Reaction buffer (e.g., PBS at various pH values)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the AEEA-NHS ester in your chosen reaction buffer at a known concentration.
-
Monitor the increase in absorbance at 260 nm over time. The N-hydroxysuccinimide byproduct of hydrolysis has a characteristic absorbance at this wavelength.
-
The rate of increase in absorbance is proportional to the rate of hydrolysis. This can be used to compare the stability of the NHS ester under different buffer conditions (e.g., pH 7.2 vs. 8.5).
Quantitative Data Summary
The efficiency of this compound conjugation is influenced by several factors. The following tables provide a summary of typical reaction parameters.
Table 1: Recommended Reaction Conditions for EDC/NHS Chemistry
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Buffer | MES, non-amine, non-carboxylate | PBS, HEPES |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Duration | 15 - 30 minutes | 1 - 4 hours or overnight |
Table 2: Molar Ratios of Reagents for Carboxyl Activation
| Reagent | Molar Ratio (relative to Carboxyl Groups) |
| EDC | 2 - 10 fold excess |
| NHS/Sulfo-NHS | 2 - 5 fold excess |
Table 3: Half-life of NHS-Ester Hydrolysis
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Visualizations
Caption: Workflow for a two-step this compound conjugation reaction.
Caption: Troubleshooting decision tree for low yield in AEEA conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AEEA-AEEA Coupling Reactions
Welcome to the technical support center for the optimization of reaction conditions for AEEA-AEEA ((N-(2-aminoethyl)-2-aminoethoxy)acetic acid) coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for this compound coupling?
A1: The most common coupling reagents are those typically used in peptide synthesis. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to minimize side reactions. Uronium/aminium salts such as HBTU, HATU, and COMU are also highly effective.[1][2]
Q2: What are the recommended solvents for this compound coupling?
A2: Polar aprotic solvents are generally recommended. For solid-phase synthesis, N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are common choices.[3] For solution-phase synthesis, dichloromethane (DCM) and DMF are frequently used. The choice of solvent can impact reagent solubility and reaction efficiency.
Q3: What is the optimal temperature for this compound coupling?
A3: Most coupling reactions are initially performed at 0°C to control the reaction rate and minimize side reactions, such as racemization. The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion.[4][5]
Q4: How can I monitor the progress of my this compound coupling reaction?
A4: For solid-phase synthesis, the ninhydrin test is a common qualitative method to detect the presence of unreacted primary amines on the resin.[3] For both solid-phase and solution-phase reactions, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to monitor the consumption of starting materials and the formation of the desired product.
Q5: What are the common side reactions to be aware of during this compound coupling?
A5: Common side reactions in amide coupling include racemization of the activated carboxylic acid, and for molecules with susceptible side chains (not present in AEEA), dehydration can occur. The flexible ether backbone of AEEA might promote intramolecular cyclization under certain conditions, although this is less commonly reported. Over-activation of the carboxylic acid can also lead to unwanted byproducts.
Q6: How can I purify the final this compound coupled product?
A6: Purification strategies depend on the scale of the reaction and the nature of the product (e.g., dimer, oligomer). Common techniques include:
-
Chromatography: Size-exclusion chromatography (SEC) is effective for separating oligomers of different lengths.[] Reversed-phase HPLC (RP-HPLC) can be used for high-purity preparations. Ion-exchange chromatography can also be employed.[]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities like excess coupling reagents and byproducts from larger AEEA oligomers.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | Increase the molar excess of the coupling reagent and additive (e.g., use 1.2-1.5 equivalents). Consider switching to a more potent coupling reagent like HATU or COMU. |
| Incomplete reaction. | Extend the reaction time (e.g., overnight at room temperature). Gently warming the reaction mixture might improve yield, but should be done cautiously to avoid side reactions. |
| Degradation of coupling reagents. | Use fresh, high-quality coupling reagents. Some reagents are moisture-sensitive and should be stored under inert atmosphere. |
| Suboptimal pH (for solution-phase). | For EDC couplings, ensure the pH is maintained between 4.5 and 6.0 for efficient activation. For other reagents, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary. |
| Product loss during workup/purification. | Optimize the extraction and purification protocols. The hydrophilic nature of AEEA oligomers can lead to solubility in aqueous layers during extraction. Consider back-extraction or using a different purification method like SEC. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Side reactions due to over-activation. | Reduce the amount of coupling reagent or perform the reaction at a lower temperature (0°C). |
| Racemization. | Add racemization suppressants like HOBt or OxymaPure to the reaction mixture. Use a weaker base if applicable. |
| Formation of N-acylurea byproduct (with carbodiimides). | This byproduct is often difficult to remove. Switching to a phosphonium or uronium-based coupling reagent can eliminate this issue. If using carbodiimides, optimizing reaction conditions (temperature, stoichiometry) can minimize its formation. |
| Unreacted starting material. | Drive the reaction to completion by using a slight excess of one reagent (if forming a heterodimer) or by extending the reaction time. For solid-phase synthesis, a second coupling step can be performed. |
Experimental Protocols
Solution-Phase this compound Dimer Synthesis using EDC/HOBt
Materials:
-
N-Fmoc-AEEA
-
AEEA methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Fmoc-AEEA (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, dissolve AEEA methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq) to neutralize the salt and act as a base.
-
Add the AEEA methyl ester solution to the N-Fmoc-AEEA solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Solid-Phase AEEA Dimer Synthesis using DIC/HOBt
Materials:
-
Fmoc-AEEA-loaded resin
-
N-Fmoc-AEEA
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Fmoc-AEEA-loaded resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Confirm complete Fmoc removal with a positive ninhydrin test.
-
In a separate vessel, dissolve N-Fmoc-AEEA (3.0 eq) and HOBt (3.0 eq) in DMF.
-
Add the N-Fmoc-AEEA/HOBt solution to the resin, followed by DIC (3.0 eq).
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction with the ninhydrin test until it becomes negative.
-
Once the reaction is complete, drain the reaction solution and wash the resin with DMF, DCM, and MeOH.
-
The resulting resin contains the AEEA dimer. The product can be cleaved from the resin using standard procedures (e.g., with trifluoroacetic acid).
Data Presentation
Table 1: Common Coupling Reagents for this compound Coupling
| Coupling Reagent | Additive | Base | Common Solvents | Key Features |
| DIC | HOBt/OxymaPure | DIPEA | DCM, DMF, DMA | Cost-effective, byproduct (DIU) can be challenging to remove in solution phase.[3] |
| EDC | HOBt/OxymaPure | DIPEA | DCM, DMF, Water | Water-soluble, byproduct is easily removed by aqueous workup. |
| HBTU/HATU | None | DIPEA | DMF, NMP | High coupling efficiency, fast reaction times, lower racemization.[2] |
| COMU | None | DIPEA | DMF, NMP, Acetonitrile | Very efficient, can be used in "green" aqueous conditions.[1] |
Table 2: Representative Reaction Conditions for this compound Coupling
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| AEEA (activated) | 1.0 eq (on resin) | 1.0 eq |
| AEEA (incoming) | 2.0 - 5.0 eq | 1.0 - 1.2 eq |
| Coupling Reagent | 2.0 - 5.0 eq | 1.1 - 1.5 eq |
| Additive | 2.0 - 5.0 eq | 1.1 - 1.5 eq |
| Base (e.g., DIPEA) | 4.0 - 10.0 eq | 2.0 - 3.0 eq |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
Note: The values in this table are representative and may require optimization for specific applications.
Visualizations
Caption: Workflow for solution-phase and solid-phase this compound coupling.
Caption: General scheme of an this compound coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Optica Publishing Group [opg.optica.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptide Aggregation with AEEA-AEEA Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophilic AEEA-AEEA linkers.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This is a significant issue in research and drug development as it can lead to inaccurate peptide concentration, loss of biological activity, and in therapeutic contexts, potential immunogenicity.[1][2] Aggregation can occur both during solid-phase synthesis and in solution after cleavage and purification.
Q2: What is an this compound linker and what are its properties?
A2: this compound is a non-cleavable, hydrophilic linker used in the synthesis of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] Its structure, composed of 2-(2-aminoethoxy)ethoxyacetic acid units, imparts flexibility and increased water solubility to the molecule it is attached to.
Q3: Do this compound linkers cause peptide aggregation?
A3: It is unlikely that the this compound linker itself is the primary cause of aggregation. As a hydrophilic and flexible linker, its role is generally to increase the overall solubility of the peptide conjugate. Aggregation issues in peptides containing this compound linkers are more likely to stem from the intrinsic properties of the peptide sequence itself, such as high hydrophobicity, a high propensity to form β-sheets, or a net charge close to zero at the working pH.[1]
Q4: What are the primary drivers of peptide aggregation?
A4: The main factors influencing peptide aggregation are:
-
Amino Acid Composition: A high content of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp) significantly increases the tendency to aggregate.[1]
-
Secondary Structure: Peptides with a high propensity to form β-sheet structures are prone to intermolecular hydrogen bonding, leading to aggregation.[5][6]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility.[1][2]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1][2]
-
Temperature: Temperature can have varied effects, but for some peptides, higher temperatures can promote aggregation.
-
Ionic Strength: The presence and concentration of salts can influence aggregation by modulating electrostatic interactions.[1][2]
Q5: What are the initial signs of peptide aggregation?
A5: The most common signs of aggregation in a peptide solution are the appearance of cloudiness, turbidity, or visible precipitates. In some cases, the solution may appear clear, but the peptide may be forming soluble oligomers or aggregates that are not visible to the naked eye.
Troubleshooting Guide for Peptide Aggregation
If you are encountering aggregation with your this compound-linked peptide, follow this step-by-step guide to identify a suitable solvent and conditions.
Step 1: Initial Solubility Testing
It is crucial to perform initial solubility tests on a small aliquot of your peptide to avoid wasting your entire sample.
-
Start with Sterile Water or Aqueous Buffer: For peptides with a net charge, sterile, purified water is the first solvent to try. If the peptide is intended for a biological assay, a common buffer like phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.
-
Observe the Solution: After adding the solvent, gently vortex or sonicate the sample. A fully dissolved peptide will result in a clear, particle-free solution.
Step 2: pH Adjustment Based on Peptide Sequence
If the peptide does not dissolve in water or a neutral buffer, the next step is to adjust the pH based on the peptide's net charge.
-
Calculate the Net Charge of Your Peptide:
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to determine the net charge at neutral pH.
-
-
Choose an Appropriate Solvent System:
-
For Basic Peptides (Net Positive Charge): Try dissolving in a dilute acidic solution, such as 10% acetic acid. If that fails, a small amount of trifluoroacetic acid (TFA) (e.g., 10-50 µL) can be used, followed by dilution with water to the desired concentration.
-
For Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a dilute basic solution, such as 0.1% ammonium hydroxide. Note that peptides containing Cys, Met, or Trp may be prone to oxidation in basic solutions.
-
For Neutral or Highly Hydrophobic Peptides: These are often the most challenging. Proceed to Step 3.
-
Logical Workflow for Troubleshooting Peptide Aggregation
Caption: A flowchart outlining the systematic approach to troubleshooting peptide aggregation.
Step 3: Utilizing Organic Solvents for Hydrophobic Peptides
For peptides with a high percentage of hydrophobic residues (>50%), organic solvents are often necessary for initial solubilization.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in biological assays. Other options include dimethylformamide (DMF) or acetonitrile (ACN).
-
Procedure:
-
Add a minimal amount of the organic solvent (e.g., 50-100 µL of DMSO) to the lyophilized peptide.
-
Vortex or sonicate until the peptide is fully dissolved.
-
Slowly add this stock solution dropwise to your aqueous buffer while stirring to reach the final desired concentration. Caution: If the solution becomes turbid upon dilution, you have exceeded the peptide's solubility limit in that aqueous system.
-
Quantitative Data: Properties of Common Solvents
| Solvent | Properties | Recommended For | Cautions |
| Water / Aqueous Buffers | Polar, aqueous | Hydrophilic and charged peptides | Ineffective for highly hydrophobic peptides. |
| 10% Acetic Acid | Acidic, aqueous | Basic peptides (net positive charge) | May affect the stability of some peptides or interfere with assays. |
| 0.1% Ammonium Hydroxide | Basic, aqueous | Acidic peptides (net negative charge) | Can promote oxidation of Cys, Met, and Trp residues. |
| DMSO | Polar aprotic, organic | Highly hydrophobic and neutral peptides | Can oxidize Met and Cys residues. Keep concentration low in cell-based assays (<0.5%). |
| DMF / ACN | Polar aprotic, organic | Highly hydrophobic and neutral peptides | Can be more toxic than DMSO in biological assays. |
Step 4: Employing Additives and Chaotropic Agents
If aggregation persists, especially for peptides known to form strong intermolecular hydrogen bonds (e.g., those rich in Gln, Ser, Thr), additives can be used.
-
Chaotropic Agents: Guanidine hydrochloride (6M) or urea (8M) can be used to dissolve highly aggregated peptides by disrupting their secondary structure. The peptide should then be diluted into the final assay buffer. These agents are denaturing and may not be suitable for all applications.
-
Organic Additives: In some cases, small amounts of isopropanol or ethanol can aid in solubility.
Step 5: Physical Methods to Aid Solubilization
-
Sonication: A brief sonication (e.g., 10-20 seconds in an ultrasonic bath) can help break up small aggregates and facilitate dissolution. Avoid prolonged sonication, as it can cause heating and peptide degradation.
-
Temperature Control: Gentle warming (<40°C) can sometimes improve the solubility of a peptide. However, this should be done with caution as it can also accelerate aggregation or degradation for some peptides.
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
-
Preparation: Aliquot a small, known amount (e.g., 0.1-0.5 mg) of the lyophilized peptide into several microcentrifuge tubes.
-
Solvent Testing:
-
To the first tube, add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds.
-
If not dissolved, proceed to the next tube and test the next solvent in the troubleshooting workflow (e.g., 10% acetic acid for a basic peptide).
-
Continue this process with different solvents (DMSO, etc.) until a clear solution is obtained.
-
-
Dilution: Once a suitable stock solvent is found, perform serial dilutions into your final aqueous buffer to determine the maximum soluble concentration.
-
Observation: After each dilution, visually inspect for any signs of precipitation or turbidity. Let the solution stand for a few minutes before making a final assessment.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of β-sheet-rich aggregates, such as amyloid fibrils.
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in water.
-
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
Incubate your peptide solution under conditions you wish to test for aggregation (e.g., specific concentration, temperature, and buffer).
-
At various time points, take an aliquot of the peptide solution (e.g., 10 µL).
-
Add the peptide aliquot to the ThT working solution in a 96-well plate (e.g., 190 µL of ThT solution).
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.
Visualization of Peptide Aggregation
Caption: The pathway of peptide aggregation from soluble monomers to insoluble fibrils.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 1143516-05-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: AEEA-AEEA Linker Stability in Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the AEEA-AEEA linker used in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Is the this compound linker susceptible to cleavage under different pH conditions?
A1: Contrary to what might be assumed from some cleavable linkers, the this compound linker is classified as a non-cleavable linker [1][2][3]. Its structure, composed of stable ether and amide bonds, does not contain functional groups that are designed to hydrolyze under the acidic conditions typically found in the tumor microenvironment or within cellular lysosomes (pH 4.5-6.5)[1]. Therefore, significant pH-dependent degradation of the this compound linker itself is not expected under typical physiological or experimental conditions.
Q2: If the this compound linker is non-cleavable, what are the primary stability concerns I should have during my experiments?
A2: For ADCs containing the this compound linker, the main stability concerns are not related to linker cleavage, but rather to the overall physical and chemical stability of the conjugate. These include:
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate, even with a hydrophilic linker like this compound.[4][5]
-
Chemical Stability of the Payload: The cytotoxic drug itself may have inherent instabilities at certain pH values or in the presence of other formulation components.
-
Conjugation Site Stability: The stability of the bond connecting the linker to the antibody (e.g., from a maleimide-thiol reaction) can be a source of instability, potentially leading to payload deconjugation.[6]
Q3: What is the primary role of the this compound linker in an ADC?
A3: The this compound linker, being a hydrophilic polyethylene glycol (PEG)-based linker, serves several critical functions in an ADC:
-
Increases Hydrophilicity: It enhances the water solubility of the ADC, which is particularly important when working with hydrophobic payloads. This increased hydrophilicity can help to prevent aggregation.[4][7]
-
Provides Steric Hindrance: The flexible PEG chain can create a "shield" that prevents intermolecular interactions between ADC molecules, further reducing the risk of aggregation.[4]
-
Influences Pharmacokinetics: The inclusion of a PEG linker can impact the ADC's circulation half-life and biodistribution.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Increased aggregation of the ADC upon storage or thermal stress. | The hydrophobic nature of the payload is overwhelming the solubilizing effect of the this compound linker. | 1. Optimize Formulation: Evaluate different buffer conditions (pH, ionic strength) and consider the addition of stabilizing excipients. 2. Characterize Aggregates: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates. 3. Re-evaluate Drug-to-Antibody Ratio (DAR): A lower DAR may reduce aggregation propensity. |
| Loss of payload observed in plasma stability assays. | Instability of the conjugation chemistry (e.g., retro-Michael reaction of a maleimide-thiol conjugate) rather than this compound linker cleavage. | 1. Confirm Deconjugation: Use LC-MS to analyze the ADC over time and identify species with lower DARs.[9][10] 2. Investigate Linker-Antibody Bond: If using a maleimide-based conjugation, consider strategies to stabilize the thiosuccinimide ring, such as hydrolysis to the ring-opened form. 3. Perform Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol (e.g., glutathione) to assess the susceptibility to thiol exchange. |
| Inconsistent analytical results for ADC stability. | Suboptimal sample preparation or analytical methodology. | 1. Ensure Proper Sample Handling: Use appropriate storage conditions and minimize freeze-thaw cycles. 2. Optimize LC-MS Method: Develop and validate an LC-MS method specifically for your ADC, including appropriate sample clean-up and digestion steps.[11][12] 3. Use Multiple Analytical Techniques: Corroborate findings from different methods (e.g., SEC, HIC, LC-MS) to get a comprehensive view of stability.[13][14] |
Quantitative Data Summary
While specific quantitative data on the pH-dependent stability of the this compound linker is not prevalent due to its non-cleavable nature, the following table summarizes the general effects of incorporating PEG-based linkers into ADCs.
| Parameter | Effect of PEG Linker (e.g., this compound) | Rationale |
| Hydrophilicity | Increased | The ethylene oxide units of the PEG chain are highly solvated.[4][7] |
| Aggregation Propensity | Decreased | Increased hydrophilicity and steric hindrance prevent intermolecular interactions.[4][5] |
| In-vivo Half-life | Generally Increased | The hydrodynamic volume of the ADC is increased, potentially reducing renal clearance.[7] |
| Tumor Penetration | May be influenced by PEG length | A balance must be struck between improved stability and a molecular size that allows for efficient tissue penetration.[4][8] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assessment of an this compound Linked ADC
This protocol outlines a general procedure to assess the stability of an ADC in plasma, focusing on aggregation and deconjugation.
1. Materials:
-
ADC stock solution (e.g., 1 mg/mL in formulation buffer)
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Sample vials
2. Procedure:
-
Sample Preparation:
-
Spike the ADC stock solution into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Gently mix and immediately take a time point zero (T=0) sample.
-
-
Incubation:
-
Incubate the remaining plasma and PBS samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Analysis by SEC-HPLC (Aggregation Assessment):
-
Thaw the samples on ice.
-
Analyze the samples by SEC-HPLC to monitor the formation of high molecular weight species (aggregates) and fragments over time.
-
Integrate the peak areas to quantify the percentage of monomer and aggregate at each time point.
-
-
Analysis by LC-MS (Deconjugation Assessment):
-
Thaw the samples on ice.
-
Perform sample clean-up, which may involve immunocapture to isolate the ADC from plasma proteins.[6]
-
Analyze the intact or partially digested ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[9][11]
-
A decrease in the average DAR over time indicates payload deconjugation.
-
5. Data Interpretation:
-
Aggregation: Plot the percentage of ADC monomer versus time. A significant decrease in the monomer percentage indicates aggregation.
-
Deconjugation: Plot the average DAR versus time. A significant decrease in DAR suggests instability of the antibody-linker linkage.
Visualizations
Diagram of the this compound linker structure.
Workflow for in vitro ADC stability testing.
Mechanism of PEG linkers in reducing ADC aggregation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1143516-05-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. purepeg.com [purepeg.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with AEEA-AEEA in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the AEEA-AEEA (aminoethoxyethoxyacetic acid) linker in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used in peptide synthesis?
A1: this compound is a hydrophilic spacer or linker composed of two repeating aminoethoxyethoxyacetic acid units. It is a type of mini-polyethylene glycol (mini-PEG) linker. Its primary functions in peptide synthesis are:
-
Increased Hydrophilicity: The ether oxygens in the AEEA backbone increase the water solubility of the final peptide, which can be beneficial for hydrophobic or aggregation-prone sequences.[1]
-
Spacer Arm: It provides a flexible spacer arm of a defined length, which can be crucial for applications such as antibody-drug conjugates (ADCs) or when attaching labels and other moieties to a peptide without sterically hindering its biological activity.[2]
-
Reduced Aggregation: By increasing the hydrophilicity of the peptide chain, AEEA linkers can help to disrupt inter- and intramolecular hydrogen bonding that leads to aggregation during solid-phase peptide synthesis (SPPS).[3]
Q2: What are the most common issues encountered when using this compound linkers?
A2: The most frequently reported issues include:
-
Incomplete Coupling: Due to its structure, Fmoc-AEEA-OH or its dimer may sometimes exhibit lower coupling efficiency compared to standard amino acids.
-
Peptide Aggregation: While AEEA linkers are intended to reduce aggregation, very long or hydrophobic peptide sequences may still be prone to this issue.
-
Purification Challenges: The hydrophilic nature of the AEEA linker can alter the chromatographic behavior of the peptide, sometimes making purification by reverse-phase HPLC more complex.[][5]
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the synthesis of peptides containing the this compound linker.
Problem 1: Incomplete Coupling of Fmoc-AEEA-OH or Fmoc-AEEA-AEEA-OH
Symptoms:
-
A positive ninhydrin (Kaiser) test after the coupling step, indicating the presence of unreacted free amines on the resin.[5]
-
Presence of deletion sequences (peptide missing the this compound linker) in the final crude product as identified by mass spectrometry.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Steric Hindrance | 1. Extend Coupling Time: Increase the coupling reaction time to 4-6 hours or even overnight to allow the reaction to proceed to completion. 2. Double Coupling: Perform the coupling step twice with a fresh solution of activated Fmoc-AEEA-OH and coupling reagents. Ensure thorough washing with DMF between couplings.[] |
| Suboptimal Activation | 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC) to a uronium/aminium-based coupling reagent like HATU, HBTU, or HCTU, which are known to be more efficient for difficult couplings. 2. Increase Reagent Equivalents: Use a higher excess of the Fmoc-AEEA-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). |
| Reagent Solubility | Ensure that the Fmoc-AEEA-OH and coupling reagents are fully dissolved in the synthesis solvent (e.g., DMF or NMP) before adding to the resin. Sonication can aid in dissolution. |
Problem 2: Peptide Aggregation During Synthesis
Symptoms:
-
Poor resin swelling observed visually.[3]
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in a post-deprotection ninhydrin test.
-
Low overall yield of the desired peptide.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Inter-/Intramolecular Hydrogen Bonding | 1. Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for solvating aggregating peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[3] 2. Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt hydrogen bonding. |
| Secondary Structure Formation | 1. Incorporate Pseudoprolines: If the peptide sequence allows, the introduction of pseudoproline dipeptides upstream of the aggregation-prone region can disrupt the formation of secondary structures. 2. Use Low-Load Resin: Synthesizing on a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of aggregation. |
Problem 3: Difficult Purification of AEEA-Containing Peptides
Symptoms:
-
Broad or tailing peaks during reverse-phase HPLC analysis.
-
Co-elution of the desired peptide with impurities.
-
Low recovery of the purified peptide.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Altered Hydrophobicity | 1. Optimize HPLC Gradient: The hydrophilic AEEA linker can cause the peptide to elute earlier than expected. Use a shallower gradient (e.g., 0.5-1% increase in acetonitrile per minute) to improve separation.[6] 2. Modify Mobile Phase: In some cases, using a different organic modifier (e.g., methanol or isopropanol) in combination with acetonitrile can improve peak shape. |
| Heterogeneous PEGylation Products | For peptides with multiple PEG linkers, different purification techniques may be necessary. 1. Size Exclusion Chromatography (SEC): Can be used to separate peptides based on their hydrodynamic volume, which is significantly increased by PEGylation.[] 2. Ion Exchange Chromatography (IEX): The neutral PEG chains can shield charged residues, altering the peptide's interaction with the IEX resin and allowing for separation based on the degree of PEGylation.[7] |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-AEEA-OH to an Amino-Functionalized Resin
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin) (0.1 mmol)
-
Fmoc-AEEA-OH (or Fmoc-AEEA-AEEA-OH) (0.4 mmol, 4 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.
-
Agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Activation of Fmoc-AEEA-OH:
-
In a separate vial, dissolve Fmoc-AEEA-OH and HATU in DMF.
-
Add DIPEA to the solution and vortex briefly. Allow the activation to proceed for 2-5 minutes.
-
-
Coupling:
-
Add the activated Fmoc-AEEA-OH solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.[5]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A yellow to light brown color indicates a complete or near-complete reaction. A dark blue or purple color signifies incomplete coupling.
-
-
Capping (if coupling is incomplete):
-
If the ninhydrin test is positive, wash the resin with DMF and perform a capping step using a solution of acetic anhydride and DIPEA in DMF to block any unreacted amines.
-
-
Washing:
-
After a successful coupling (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid.
-
Protocol 2: Cleavage and Deprotection of an AEEA-Containing Peptide
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM (3 times) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution to separate it from the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleavage byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data Summary
The following table summarizes typical parameters that can affect the yield of peptide synthesis when incorporating an this compound linker. Actual yields will be sequence-dependent.
| Parameter | Typical Value/Range | Impact on Yield | Reference |
| Coupling Efficiency (per step) | 97.0% - 99.5% | A small decrease in stepwise efficiency has a large cumulative effect on the overall yield of a long peptide. | [8] |
| Overall Theoretical Yield (20-mer peptide) | 54.4% (at 97% stepwise efficiency) | Illustrates the importance of maximizing each coupling and deprotection step. | [8] |
| Overall Theoretical Yield (50-mer peptide) | 21.8% (at 97% stepwise efficiency) | Highlights the increased difficulty in obtaining high yields for longer peptides. | [8] |
Visualizations
Troubleshooting Workflow for Incomplete this compound Coupling
Caption: A decision tree for troubleshooting incomplete coupling of this compound linkers.
Logical Relationship of Factors Affecting AEEA-Peptide Synthesis Outcome
Caption: Factors influencing the outcome of peptide synthesis with this compound linkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
How to improve the purity of AEEA-AEEA labeled antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of their AEEA-AEEA labeled antibodies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a low Degree of Labeling (DOL). What are the potential causes and how can I fix it?
A1: A low Degree of Labeling (DOL), meaning fewer this compound molecules are attached to each antibody than desired, can be caused by several factors.[1] The optimal DOL for most antibodies is between 2 and 10.[2][3] Below are common causes and solutions:
-
Inactive this compound: The reactive group (e.g., NHS ester) on the this compound linker can be hydrolyzed and inactivated by moisture. Always use fresh, high-quality this compound and dissolve it in anhydrous DMSO or DMF immediately before use.[1][4]
-
Incorrect Buffer: The labeling reaction with amine-reactive linkers like this compound NHS esters is pH-dependent.[5] The buffer must be free of primary amines (e.g., Tris or glycine) and ammonium salts, which compete with the antibody for the label.[6][][8] Use a buffer like PBS at a pH of 8.0-8.5 for optimal reaction efficiency.[1][]
-
Low Antibody Concentration: The concentration of the antibody solution should ideally be between 2-10 mg/mL for efficient labeling.[4][6] If the concentration is too low, the labeling efficiency will be significantly reduced.[6]
-
Insufficient this compound to Antibody Ratio: An insufficient molar excess of the this compound linker will result in a low DOL. A good starting point for optimization is a 5:1 to 20:1 molar ratio of this compound to antibody.[1] You may need to perform small-scale experiments with different ratios to find the optimal condition.[10]
Q2: My labeled antibody shows high background or non-specific binding in my assay. What's the problem?
A2: High background is often a sign of either excess, unconjugated this compound remaining in the solution or the presence of antibody aggregates.
-
Presence of Free this compound: Unconjugated this compound can bind non-specifically to other components in your assay, leading to high background. It is crucial to remove all unbound label after the conjugation reaction.[2]
-
Antibody Aggregates: High molar ratios of this compound to antibody can sometimes lead to the formation of aggregates, which can also cause non-specific binding.[11]
To resolve this, a robust purification step is necessary. Size-exclusion chromatography (SEC) is a highly effective method for separating the labeled antibody from both free this compound and larger aggregates.[][11][12][13]
Q3: How can I remove the unconjugated this compound from my labeled antibody solution?
A3: Removing excess, unconjugated this compound is a critical step to ensure high purity and low background in downstream applications.[2] Several methods are available:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method.[][11][12] It separates molecules based on their size. The larger labeled antibody will elute first, while the smaller, unconjugated this compound molecules are retained longer in the column, allowing for their effective separation.[11][14]
-
Dialysis: This method involves placing the antibody-AEEA-AEEA mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing it against a large volume of buffer. The small, unconjugated this compound will pass through the pores of the membrane, while the larger, labeled antibody is retained. This method can be less efficient and more time-consuming than chromatography.[]
-
Centrifugal Ultrafiltration: These devices use a membrane to separate molecules by size. By repeatedly concentrating the labeled antibody and rediluting it in fresh buffer, you can effectively wash away the smaller, unconjugated this compound.[15]
Q4: My antibody seems to have precipitated after the labeling reaction. Why did this happen and what can I do?
A4: Antibody precipitation can occur due to several reasons:
-
Over-labeling: Attaching too many hydrophobic this compound molecules can alter the antibody's solubility and lead to precipitation.[10] This is often a result of using an excessive molar ratio of the labeling reagent.
-
Inappropriate Buffer Conditions: Extreme pH or high salt concentrations can also cause protein precipitation.
-
Solvent Shock: Adding a large volume of organic solvent (like DMSO or DMF) in which the this compound is dissolved can denature and precipitate the antibody.
To prevent this, it's recommended to optimize the this compound to antibody molar ratio, ensure the correct buffer is being used, and add the this compound solution slowly to the antibody solution while gently stirring.[1]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency.[6] |
| This compound:Antibody Molar Ratio | 5:1 to 20:1 (starting point) | Needs optimization for each antibody-label pair.[1] |
| Reaction Buffer pH | 8.0 - 8.5 | Optimal for amine-reactive NHS ester chemistry.[1][] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | Balances signal strength with maintaining antibody function.[2][3] |
Experimental Protocols
Protocol 1: this compound Labeling of Antibodies
-
Antibody Preparation:
-
This compound Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution based on the desired molar ratio (e.g., 10:1 this compound to antibody).
-
While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
-
Protocol 2: Purification of Labeled Antibody using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).[6]
-
-
Sample Loading:
-
Load the entire labeling reaction mixture onto the top of the equilibrated column.
-
-
Elution:
-
Begin eluting the sample with the storage buffer.
-
Collect fractions as the sample runs through the column. The first colored fraction to elute will be the labeled antibody.[1] The smaller, unconjugated this compound molecules will elute later.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified labeled antibody.
-
If necessary, concentrate the pooled fractions using a centrifugal filter device.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
-
Absorbance Measurement:
-
Measure the absorbance of the purified labeled antibody at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the this compound label.[2]
-
-
Calculations:
-
Antibody Concentration (M): [A₂₈₀ - (A_max × CF)] / ε_protein
-
A₂₈₀: Absorbance at 280 nm
-
A_max: Absorbance at the λmax of the label
-
CF: Correction factor (A₂₈₀ of the free label / A_max of the free label)
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[1]
-
-
Label Concentration (M): A_max / ε_label
-
ε_label: Molar extinction coefficient of the this compound label at its λmax.
-
-
Degree of Labeling (DOL): Label Concentration (M) / Antibody Concentration (M)[1]
-
Visualizations
Caption: Workflow for this compound Antibody Labeling and Purification.
Caption: Troubleshooting Logic for Improving Labeled Antibody Purity.
Caption: Amine-Reactive Labeling Chemistry of this compound with an Antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High resolution separation of recombinant monoclonal antibodies by size-exclusion ultra-high performance liquid chromatography (SE-UHPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Amicon Ultra超滤管纯化抗体标记反应物 [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges of AEEA-AEEA Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of AEEA-AEEA precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound precursors in a practical question-and-answer format.
Question 1: My this compound precursor appears insoluble in aqueous solutions. What is my first step?
Your initial step should be a systematic approach to test solubility in various solvents. Given that this compound precursors are often hydrophobic, starting with organic solvents is recommended.[1][2]
Recommended starting solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Acetonitrile
If the precursor dissolves in an organic solvent, you can then attempt to create an aqueous solution by slowly adding the organic stock solution to your aqueous buffer while vortexing.[1][3] Be mindful that the precursor may precipitate if the final concentration exceeds its solubility limit in the aqueous/organic mixture.
Question 2: I've dissolved my this compound precursor in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?
This indicates that the precursor has limited solubility in the final aqueous/organic mixture. Here are several strategies to overcome this:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Increase the co-solvent percentage: A higher proportion of the organic solvent in the final solution can help maintain solubility. However, always consider the tolerance of your downstream application (e.g., cell-based assays) to the organic solvent.[1] For instance, the final concentration of DMSO in many cellular assays should not exceed 1% (v/v).[1]
-
pH Adjustment: The net charge of your this compound precursor can significantly influence its aqueous solubility. Adjusting the pH of your aqueous buffer away from the precursor's isoelectric point (pI) can enhance solubility.[4]
-
For acidic precursors, try a basic buffer.
-
For basic precursors, an acidic buffer may be more effective.
-
-
Slow, controlled addition: Add the organic stock solution to the aqueous buffer drop-wise while vigorously vortexing. This can prevent localized high concentrations that lead to precipitation.[3]
Question 3: My this compound precursor is difficult to dissolve even in organic solvents. What other techniques can I try?
If standard solvents are ineffective, you can employ physical methods to aid dissolution:
-
Sonication: This can help break up aggregates and improve the dissolution of the precursor.[1][2]
-
Gentle Heating: Warming the solution can increase the solubility of some compounds. However, be cautious to avoid thermal degradation of your precursor.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are this compound precursors and why is their solubility a concern?
This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and as a PEG-based linker in PROteolysis TArgeting Chimeras (PROTACs).[6][7][8][9] These precursors can be hydrophobic, leading to poor solubility in aqueous solutions, which is a critical challenge for their application in biological systems.[2][4]
Q2: What are the typical solvents for dissolving this compound precursors?
For many this compound precursors, especially those that are hydrophobic, organic solvents are the primary choice for creating stock solutions.[2] Common options include DMSO, DMF, methanol, and acetonitrile.[1][2][5] Subsequent dilution into aqueous buffers is then performed.
Q3: How does the chemical structure of an this compound precursor affect its solubility?
The overall hydrophobicity of the precursor plays a major role. The AEEA (amino-ethoxy-ethoxy-acetic acid) component itself is designed to be a hydrophilic spacer.[10][11] However, the molecules conjugated to the AEEA linker are often large and hydrophobic, which dictates the overall poor aqueous solubility.
Q4: Can I modify my this compound precursor to improve its solubility?
Yes, several chemical modification strategies can enhance solubility:
-
PEGylation: The addition of polyethylene glycol (PEG) chains is a common method to increase hydrophilicity.[3][4]
-
Addition of Hydrophilic Tags: Incorporating charged or polar groups can improve aqueous solubility.[3]
Q5: Are there advanced formulation strategies to improve the delivery of poorly soluble this compound precursors?
For in vivo applications, several advanced formulation techniques can be employed:
-
Solid Dispersions: The precursor is dispersed in a hydrophilic carrier matrix.[12][13]
-
Nanosuspensions: Reducing the particle size of the precursor to the sub-micron range increases the surface area for dissolution.[4][14]
-
Lipid-Based Formulations: Incorporating the precursor into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can improve bioavailability.[13][15]
Quantitative Data
The solubility of this compound precursors can vary significantly based on the specific chemical matter attached to the linker. Below is a summary of available data. It is highly recommended to experimentally determine the solubility of your specific precursor.
| Precursor | Solvent | Solubility | Notes |
| This compound | DMSO | < 1 mg/mL | Insoluble or slightly soluble[6] |
| H-AEEA-AEEA-OH | DMSO | Slightly Soluble | Requires heating and sonication[9] |
| H-AEEA-AEEA-OH | Methanol | Slightly Soluble | [9] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Precursor
-
Preparation: Allow the vial containing the lyophilized this compound precursor to equilibrate to room temperature before opening.
-
Initial Dissolution: Add a small volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution.
-
Physical Agitation: Vortex the solution for 1-2 minutes. If the precursor is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[2]
-
Aqueous Dilution: While vortexing the aqueous buffer, slowly add the concentrated organic stock solution drop-by-drop to achieve the desired final concentration.
-
Observation: If the final solution appears cloudy or contains precipitates, the solubility limit has been exceeded. In this case, you may need to lower the final concentration or try a different co-solvent system.
Protocol 2: pH Adjustment to Enhance Solubility
-
Determine Precursor Characteristics: Assess whether your this compound precursor is acidic, basic, or neutral.
-
Acidic Precursors: If the precursor is acidic, attempt to dissolve it in a basic buffer (e.g., PBS at pH 8.0-9.0) or by adding a small amount of a weak base like 0.1 M ammonium bicarbonate.[1]
-
Basic Precursors: For basic precursors, use an acidic buffer (e.g., citrate buffer at pH 4.0-5.0) or add a small amount of a weak acid like 0.1% acetic acid.[2]
-
Procedure: Follow the general solubilization procedure outlined in Protocol 1, using the pH-adjusted buffer as the aqueous phase.
Visualizations
Caption: Experimental workflow for solubilizing this compound precursors.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
- 8. apexbt.com [apexbt.com]
- 9. H-AEEA-AEEA-OH CAS-no-1143516-05-5 - Career Henan Chemical Co. [coreychem.com]
- 10. Fmoc-AEEA-OH CAS#166108-71-0 - Apinnotech Co., Ltd. [apnbiotech.com]
- 11. AEEA-OH FMOC Spacer | LGC, Biosearch Technologies [biosearchtech.com]
- 12. mdpi.com [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
AEEA-AEEA linker degradation pathways and prevention
Welcome to the technical support center for the AEEA-AEEA linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the this compound linker in antibody-drug conjugates (ADCs) and other bioconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
A1: The this compound linker is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its primary role is to connect a monoclonal antibody to a cytotoxic payload in an ADC, or two different ligands in a PROTAC.[1] As a non-cleavable linker, it is designed to be stable in circulation and only release the payload upon lysosomal degradation of the antibody.[2][3]
Q2: What is the chemical structure of the this compound linker?
A2: The chemical structure of the this compound linker is 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid. Its structure contains ether and amide bonds, contributing to its stability.
DOT script for the chemical structure of this compound linker:
Caption: Chemical structure of the this compound linker.
Q3: What are the main advantages of using a non-cleavable linker like this compound?
A3: The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes the premature release of the cytotoxic payload in circulation.[2][3] This can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[2] The release of the payload is dependent on the degradation of the antibody within the target cell's lysosome, offering a targeted release mechanism.[2]
Q4: How does the this compound linker affect the pharmacokinetics (PK) of an ADC?
A4: The linker chemistry plays a critical role in the pharmacokinetic properties of an ADC.[4][5][][7] The hydrophilic nature of the this compound linker, which is a PEG-based linker, can help to improve the solubility of the ADC, especially when conjugated with hydrophobic payloads.[][8] This can potentially lead to a more favorable PK profile and reduce non-specific uptake by tissues.[]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the conjugation, purification, and stability assessment of ADCs synthesized with the this compound linker.
Problem 1: Low Conjugation Efficiency
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.
-
Inactive Reagents: The linker or the antibody may have lost reactivity due to improper storage or handling.
-
Steric Hindrance: The conjugation site on the antibody may be sterically hindered, preventing efficient access for the linker-payload complex.
Solutions:
-
Optimize Reaction Parameters:
-
Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., for NHS ester chemistry, a pH of 7.2-8.5 is typically used).
-
Vary the reaction temperature and time to find the optimal conditions for your specific antibody and payload.
-
-
Verify Reagent Activity:
-
Use fresh, high-quality reagents.
-
Perform a small-scale test reaction with a control antibody to confirm the activity of the linker.
-
-
Address Steric Hindrance:
-
Consider using a longer version of the AEEA linker to increase the distance between the antibody and the payload, which may reduce steric hindrance.
-
If possible, explore different conjugation sites on the antibody that may be more accessible.
-
Problem 2: ADC Aggregation
Possible Causes:
-
High Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, can increase the overall hydrophobicity of the ADC, leading to aggregation.
-
Inappropriate Buffer Conditions: The pH, ionic strength, or presence of certain excipients in the buffer can influence ADC stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can induce aggregation.
Solutions:
-
Control the DAR:
-
Optimize the molar ratio of linker-payload to antibody during the conjugation reaction to achieve a lower and more homogeneous DAR.
-
Purify the ADC to remove species with high DARs.
-
-
Optimize Formulation:
-
Screen different buffer formulations to identify conditions that minimize aggregation. This may include adjusting the pH and ionic strength or adding stabilizing excipients.
-
-
Proper Handling and Storage:
-
Aliquot the ADC solution to avoid multiple freeze-thaw cycles.
-
Store the ADC at the recommended temperature.
-
Problem 3: Premature Payload Release in Plasma Stability Studies
Possible Causes:
-
Linker Degradation: Although designed to be stable, the this compound linker may undergo slow degradation under certain conditions.
-
Assay-Related Artifacts: The analytical method used to assess stability may be causing artificial degradation.
Solutions:
-
Investigate Potential Degradation Pathways:
-
Control for Oxidative Stress:
-
Include antioxidants in the formulation if oxidative degradation is suspected.
-
Use metal chelators to remove trace metal ions that can catalyze oxidation.
-
-
Validate Analytical Methods:
This compound Linker Degradation Pathways
While the this compound linker is considered non-cleavable and stable, it is important to understand its potential degradation pathways under stress conditions. The primary bonds of concern are the ether and amide linkages.
DOT script for the potential degradation pathways of this compound linker:
Caption: Potential degradation pathways for the this compound linker.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment of an ADC with this compound Linker
Objective: To evaluate the stability of the ADC and quantify the extent of payload deconjugation in plasma from different species.
Methodology:
-
ADC Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
ELISA-Based Quantification of Intact ADC:
-
Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
After blocking, add diluted plasma samples to the wells.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate.
-
Measure the signal, which is proportional to the amount of intact ADC.[16]
-
-
LC-MS/MS-Based Quantification of Free Payload:
-
Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[16]
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Thermal/oxidative degradation and stabilization of polyethylene glycol | Semantic Scholar [semanticscholar.org]
- 12. Oxidative degradation of oligo(ethylene glycol)-terminated monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to AEEA and PEG Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index. This guide provides a detailed comparison of two hydrophilic linkers: 2-(2-(amino)ethoxy)ethoxy)acetic acid (AEEA), a component of some non-cleavable linkers, and polyethylene glycol (PEG), a versatile polymer used in various linker designs.
Introduction to AEEA and PEG Linkers
AEEA-containing linkers are typically non-cleavable, meaning the payload is released only after the complete lysosomal degradation of the antibody. This can lead to higher stability in circulation and potentially a wider therapeutic window.[1] The AEEA moiety itself is a short, hydrophilic spacer.
PEG linkers are highly versatile and can be incorporated into both cleavable and non-cleavable designs.[2] They consist of repeating ethylene glycol units and are prized for their ability to enhance the hydrophilicity of ADCs.[3] This improved water solubility can mitigate the aggregation often caused by hydrophobic payloads, allow for higher drug-to-antibody ratios (DAR), and improve the pharmacokinetic profile of the conjugate.[4][5]
Chemical Structures and Properties
While AEEA itself is a defined chemical entity, it is typically part of a larger linker structure. For the purpose of this comparison, we will consider it as a hydrophilic building block in non-cleavable linkers. PEG linkers can vary in length, offering a tunable approach to modifying ADC properties.
| Feature | AEEA-AEEA Linker | PEG Linker |
| Structure | Composed of repeating aminoethoxyethoxyacetic acid units. | Composed of repeating ethylene glycol units (-CH2-CH2-O-). |
| Cleavability | Typically non-cleavable.[6] | Can be designed as cleavable or non-cleavable.[2] |
| Hydrophilicity | High | High, and tunable by varying the number of PEG units.[3] |
| Flexibility | Flexible spacer.[] | Highly flexible chain. |
Impact on ADC Performance: A Comparative Overview
The choice between an AEEA-containing non-cleavable linker and a PEG-based linker will have significant implications for an ADC's performance. The following table summarizes the expected impact based on the known properties of each linker type. Direct head-to-head experimental data is limited in the public domain; therefore, this comparison is based on established principles of ADC linker technology.
| Parameter | This compound Linker (Non-cleavable) | PEG Linker (Cleavable/Non-cleavable) |
| Plasma Stability | Generally high due to the non-cleavable nature. | Can be high for non-cleavable designs; cleavable designs are engineered for stability in plasma with triggered release in the tumor. |
| Pharmacokinetics | Can contribute to a longer half-life due to the stability of the conjugate. | PEGylation is well-known to prolong circulation half-life and reduce clearance.[3] |
| Solubility & Aggregation | The hydrophilic nature helps to mitigate aggregation. | Highly effective at increasing solubility and preventing aggregation, especially with hydrophobic payloads.[4] |
| Drug-to-Antibody Ratio (DAR) | Can support higher DARs by improving the solubility of the conjugate. | A key advantage of PEG linkers is their ability to enable high DAR ADCs without significant aggregation.[4] |
| Efficacy | Dependent on efficient internalization and lysosomal degradation for payload release. | Efficacy is influenced by the release mechanism (for cleavable linkers) and improved tumor accumulation due to enhanced PK. |
| "Bystander" Effect | Limited, as the payload is released intracellularly and is often charged, preventing it from crossing cell membranes.[1] | Can be significant with cleavable linkers that release membrane-permeable payloads, allowing the killing of adjacent antigen-negative tumor cells. |
| Toxicity | Potentially lower off-target toxicity due to high plasma stability and lack of premature payload release.[8] | Can be modulated by linker design; non-cleavable PEG linkers may offer a better safety profile than some cleavable designs. |
Experimental Protocols
To empirically compare the performance of ADCs with AEEA and PEG linkers, a series of in vitro and in vivo experiments are essential.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADCs against target cancer cell lines.
Methodology:
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
ADC Treatment: Seed cells in 96-well plates and treat with serial dilutions of the AEEA-ADC, PEG-ADC, and relevant controls (e.g., naked antibody, free drug).
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each ADC.
Plasma Stability Assay
Objective: To assess the stability of the linkers and the extent of premature drug release in plasma.
Methodology:
-
Incubation: Incubate the AEEA-ADC and PEG-ADC in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Analysis: At each time point, analyze the samples to quantify the amount of intact ADC, free payload, and total antibody. This can be achieved using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): To assess changes in the drug-to-antibody ratio (DAR).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify total antibody and conjugated antibody.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the free payload.
-
-
Data Analysis: Determine the half-life of the ADC in plasma and the rate of payload deconjugation.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the in vivo clearance, distribution, and half-life of the ADCs.
Methodology:
-
Animal Model: Use healthy rodents (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous (IV) dose of the AEEA-ADC and PEG-ADC to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks).
-
Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of total antibody and conjugated ADC using a validated ELISA method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
In Vivo Efficacy Study in a Xenograft Model
Objective: To compare the anti-tumor activity of the ADCs in a relevant animal model of cancer.
Methodology:
-
Tumor Implantation: Implant human cancer cells (that express the target antigen) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Treatment: Randomize mice into treatment groups and administer the AEEA-ADC, PEG-ADC, vehicle control, and other relevant controls at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.
Visualizing ADC Concepts
Caption: Generalized structures of ADCs with AEEA and PEG linkers.
Caption: A typical experimental workflow for comparing ADC linker technologies.
Caption: The influence of linker choice on ADC properties and performance.
Conclusion
Both AEEA-containing non-cleavable linkers and PEG linkers offer the advantage of hydrophilicity, which is crucial for the development of effective and manufacturable ADCs, especially when working with hydrophobic payloads. PEG linkers provide a highly tunable platform to optimize the physicochemical and pharmacokinetic properties of an ADC. AEEA-based non-cleavable linkers, on the other hand, may offer superior plasma stability, potentially leading to an improved safety profile. The optimal choice of linker will depend on the specific characteristics of the antibody, the payload, and the target indication. Rigorous experimental evaluation, as outlined in this guide, is essential to determine the most suitable linker for a given ADC candidate.
References
- 1. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
A Head-to-Head Comparison of AEEA Linkers with Varying Lengths in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of efficacious bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. Among the various classes of linkers, those based on aminoethoxyethoxyacetic acid (AEEA) have gained significant attention due to their hydrophilic and flexible nature, which can impart favorable properties to the final bioconjugate. This guide provides an objective, data-driven comparison of AEEA linkers of different lengths, offering insights into their performance and guiding the rational design of next-generation biotherapeutics.
The Impact of AEEA Linker Length on Bioconjugate Performance
AEEA linkers are derivatives of polyethylene glycol (PEG), known for their ability to enhance the solubility and stability of conjugated molecules.[1] The length of the AEEA linker, typically varied by repeating the AEEA unit (e.g., AEEA, AEEA-AEEA, this compound-AEEA), is a crucial parameter that must be optimized for each specific application. An inappropriate linker length, whether too short or too long, can negatively impact the efficacy and safety of the bioconjugate.
Key Performance Metrics vs. Linker Length
The length of an AEEA linker directly influences several key performance characteristics of a bioconjugate:
-
Efficacy and Potency: The spatial separation between the targeting molecule and the payload, dictated by the linker length, is critical for optimal biological activity. For instance, in PROTACs, the linker must position the target protein and the E3 ligase in a precise orientation to facilitate efficient ubiquitination and subsequent degradation.[2]
-
Stability and Solubility: The hydrophilic nature of AEEA linkers can mitigate the aggregation often associated with hydrophobic payloads, particularly at high drug-to-antibody ratios (DARs) in ADCs. Longer AEEA chains can further enhance the hydrophilicity and solubility of the conjugate.
-
Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate, which is influenced by the linker length, can affect its circulation half-life and clearance rate. Longer linkers can increase the hydrodynamic size, potentially leading to a longer half-life.[3]
-
Toxicity: Off-target toxicity can be influenced by the stability of the linker and the release of the payload in non-target tissues. A well-designed linker contributes to a wider therapeutic window.
Quantitative Data Comparison
| Linker Characteristic | Performance Metric | Linker Length | Observed Effect | Reference |
| PROTAC Linker Length | Estrogen Receptor (ER) Degradation | 9 atoms | Suboptimal ER degradation. | [2] |
| 12 atoms | Improved ER degradation compared to 9 atoms. | [2] | ||
| 16 atoms | Optimal ER degradation. | [2] | ||
| 19 atoms | Decreased ER degradation compared to 16 atoms. | [2] | ||
| 21 atoms | Further decrease in ER degradation. | [2] | ||
| ADC Linker | In Vitro Cytotoxicity (IC50) | Not Specified (Disulfide rebridging linkers) | Low nanomolar IC50 values on HER2-positive cells. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are protocols for key experiments commonly used to evaluate the performance of bioconjugates with different linkers.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effect of an ADC on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions. Include a vehicle control and a non-treated control.
3. Incubation:
-
Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
4. Cell Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.
5. Absorbance Reading:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for in vitro ADC cytotoxicity assay.
Conclusion
The length of the AEEA linker is a critical design parameter that significantly impacts the performance of bioconjugates. While direct head-to-head comparative studies of discrete AEEA linker lengths are still emerging, the available data strongly suggests that linker optimization is essential for achieving the desired efficacy, stability, and pharmacokinetic profile. The provided data and protocols offer a valuable resource for researchers in the rational design and evaluation of AEEA-linked bioconjugates. As the field of bioconjugation continues to advance, a more granular understanding of the structure-activity relationships of different linker lengths will undoubtedly lead to the development of more effective and safer targeted therapies.
References
A Comparative Guide to the In Vitro Stability of AEEA-AEEA and Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vitro stability of the non-cleavable AEEA-AEEA linker and various classes of cleavable linkers, supported by experimental data and detailed methodologies.
Understanding the Linkers: this compound vs. Cleavable Linkers
This compound Linker: This is a hydrophilic, non-cleavable linker based on a polyethylene glycol (PEG) scaffold. Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell to release the payload. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. This controlled release can result in a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells. Common types of cleavable linkers include:
-
Enzyme-sensitive linkers: These are cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. A common example is the valine-citrulline (Val-Cit) dipeptide linker.
-
pH-sensitive linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5-6).
-
Redox-sensitive linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a much higher concentration of glutathione than the bloodstream.
In Vitro Stability: A Quantitative Comparison
The in vitro stability of ADCs is typically assessed by incubating them in plasma and measuring the amount of intact ADC or released payload over time. The following table summarizes representative data from various studies on the stability of different linker types in human and mouse plasma.
| Linker Type | Linker Example | Species | Incubation Time | Stability Metric | Result |
| Non-Cleavable | Amino-PEG6 | Mouse | 4.5 days | Drug-to-Antibody Ratio (DAR) | Stable, intact linker |
| Enzyme-Cleavable | Val-Cit-PABC | Human | 28 days | Degradation | No significant degradation |
| Val-Cit-PABC | Mouse | 14 days | % Conjugated MMAF Lost | >95% | |
| Glu-Val-Cit (EVCit) | Mouse | 14 days | Linker Cleavage | Almost no cleavage | |
| pH-Sensitive | Hydrazone | Human/Mouse | 2 days | Half-life in plasma | ~2 days |
| Disulfide | SPDB-DM4 | In circulation | ~9 days | Half-life of deconjugation | ~9 days |
Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site. The data presented here are for comparative purposes and are derived from multiple sources.
Experimental Protocols for Assessing In Vitro Linker Stability
Accurate assessment of ADC stability is crucial for preclinical development. The two most common methods for quantifying linker stability in vitro are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Plasma Stability Assay Workflow
Experimental workflow for in vitro plasma stability assay.
Detailed Methodology: ELISA-Based Quantification of Intact ADC
Objective: To quantify the concentration of intact ADC (antibody with payload still attached) in plasma over time.
Materials:
-
96-well microtiter plates
-
Capture antigen specific to the ADC's monoclonal antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Chromogenic or fluorogenic substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antigen diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples from each time point to the wells. The intact ADC will bind to the coated antigen. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection Antibody Incubation: Add the enzyme-conjugated secondary antibody that recognizes the payload. This will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add the substrate to the wells. The enzyme will catalyze a reaction that produces a detectable signal.
-
Signal Measurement: Stop the reaction with a stop solution and measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC. A standard curve is used for quantification.
Detailed Methodology: LC-MS-Based Quantification of Intact ADC and Free Payload
Objective: To separate and quantify the intact ADC, free payload, and any payload-adducts in plasma.
Materials:
-
Liquid chromatography system coupled to a mass spectrometer (LC-MS)
-
Appropriate chromatography column (e.g., size-exclusion, reversed-phase)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Immuno-affinity capture beads (optional)
Procedure:
-
Sample Preparation:
-
For Free Payload Analysis: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the small-molecule free payload.
-
For Intact ADC Analysis: Immuno-affinity capture can be used to enrich the ADC from the plasma matrix.
-
-
Liquid Chromatography (LC) Separation: Inject the prepared sample into the LC system.
-
For free payload, a reversed-phase column is typically used to separate it from other small molecules.
-
For intact ADC, a size-exclusion or reversed-phase column suitable for large proteins is used.
-
-
Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer.
-
The mass-to-charge ratio of the intact ADC can be measured to determine its integrity and the drug-to-antibody ratio (DAR).
-
The free payload is ionized, and its specific mass is detected and quantified, often using tandem mass spectrometry (MS/MS) for higher specificity.
-
Signaling Pathway of ADC Action and Linker Cleavage
General mechanism of action for an antibody-drug conjugate.
Conclusion
The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in ADC design, with significant implications for in vitro and in vivo stability, efficacy, and toxicity. Non-cleavable linkers generally offer superior plasma stability, which can translate to a better safety profile. Cleavable linkers, while potentially less stable in circulation, provide the advantage of a bystander effect and can be tailored to respond to specific conditions within the tumor microenvironment. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of linker stability, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
Assessing the Immunogenicity of AEEA-AEEA Containing Bioconjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of bioconjugates, particularly antibody-drug conjugates (ADCs), has revolutionized targeted therapy. The linker component, which connects the antibody to the payload, is a critical determinant of the ADC's efficacy, stability, and safety. Among the various linkers, non-cleavable linkers like AEEA-AEEA are valued for their high plasma stability. However, any component of an ADC, including the linker, can potentially elicit an immune response, impacting the therapeutic's pharmacokinetics and safety profile. This guide provides a comparative overview of the immunogenicity of bioconjugates containing the this compound linker, alongside other common linker types, and details the experimental methodologies crucial for its assessment.
Understanding Linker Immunogenicity in Bioconjugates
The immune system can recognize bioconjugates as foreign, leading to the generation of anti-drug antibodies (ADAs). These ADAs can target different domains of the bioconjugate, including the antibody, the payload, or the linker. The linker, especially if it contains non-human or novel chemical motifs, can act as a hapten, a small molecule that can induce an immune response when attached to a larger carrier molecule like an antibody.[1][2] The formation of ADAs against the linker can lead to altered pharmacokinetics, reduced efficacy, and potential safety risks.[3] Therefore, a thorough assessment of the immunogenicity of the linker is a critical step in the development of any new bioconjugate.
The this compound Linker: A Profile
This compound (amino-ethoxy-ethoxy-acetic acid dimer) is a hydrophilic, non-cleavable linker used in the synthesis of bioconjugates.[4][5] Its structure is based on repeating units of 2-(2-aminoethoxy)ethoxy acetic acid. As a non-cleavable linker, it offers the advantage of high stability in systemic circulation, ensuring that the payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded in the lysosome.[6][7] This stability minimizes premature drug release and associated off-target toxicity.[7]
Comparative Analysis of Linker Immunogenicity
Direct comparative clinical data on the immunogenicity of this compound containing bioconjugates is limited in publicly available literature. However, we can infer its potential immunogenic profile by comparing it to other well-characterized linker types. The following table summarizes the general immunogenicity characteristics of different linker classes.
| Linker Type | Examples | General Immunogenicity Profile | Key Considerations |
| Non-Cleavable | This compound , Thioether (e.g., SMCC) | Generally considered to have a lower immunogenicity risk compared to some cleavable linkers due to their smaller size and simpler structures. However, any non-endogenous chemical structure can be a potential B-cell or T-cell epitope. | High plasma stability is a major advantage.[6][7] The payload is released as an amino acid-linker-drug catabolite, which may have different activity and permeability compared to the free drug. |
| Cleavable (Peptide-based) | Valine-Citrulline (vc) | Can be immunogenic as they are non-human peptide sequences.[3] The incidence of ADAs against these linkers has been observed in clinical trials.[8][9] | Designed to be cleaved by specific enzymes (e.g., cathepsins) in the tumor microenvironment or within the lysosome, allowing for the release of an unmodified payload. |
| Cleavable (Hydrazone) | Susceptible to hydrolysis at the low pH of the endosomal/lysosomal compartments. Can be less stable in circulation compared to other linker types. | The stability of the hydrazone bond can be a concern, potentially leading to premature drug release. | |
| Polyethylene Glycol (PEG) | PEG itself can be immunogenic, with pre-existing anti-PEG antibodies found in a significant portion of the population.[10] This can lead to accelerated clearance of the bioconjugate. | Widely used to increase solubility and half-life. The immunogenicity of PEG is a known risk that needs to be carefully evaluated. | |
| Alternative Hydrophilic Linkers | Polysarcosine, Polypeptides | These are being explored as alternatives to PEG to reduce immunogenicity.[10] Polypeptide linkers composed of natural amino acids are expected to have low immunogenicity. | Offer potential advantages in terms of biocompatibility and reduced immunogenicity, but are still under investigation. |
Clinical Immunogenicity of Antibody-Drug Conjugates: An Example
| ADC | Indication | Number of Patients | Incidence of Treatment-Induced ADAs (%) |
| ADC A | Solid Tumors | 50 | 2.0 |
| ADC B | Solid Tumors | 61 | 11.5 |
| ADC C | Ovarian Cancer | 93 | 31.0 |
| ADC D | Lung Cancer | 85 | 16.4 |
| ADC E | Solid Tumors | 28 | 0 |
| ADC F | Solid Tumors | 53 | 35.8 |
| ADC G | Hematologic Malignancies | 40 | 2.5 |
| ADC H | Solid Tumors | 47 | 10.6 |
This data is for ADCs containing a valine-citrulline (vc) linker and monomethyl auristatin E (MMAE) payload and is provided for illustrative purposes only. It does not represent data for this compound containing bioconjugates.
Experimental Protocols for Assessing Immunogenicity
A multi-tiered approach is essential for a comprehensive assessment of the immunogenicity of a bioconjugate.
Anti-Drug Antibody (ADA) Detection and Characterization (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for detecting ADAs in patient samples.
Methodology: Bridging ELISA for ADA Detection
-
Plate Coating: High-binding 96-well plates are coated with a biotinylated version of the bioconjugate.
-
Sample Incubation: Patient serum or plasma samples are added to the wells. If ADAs are present, they will bind to the coated bioconjugate.
-
Addition of Detection Reagent: A labeled (e.g., with horseradish peroxidase - HRP) version of the same bioconjugate is added. This will bind to the other arm of the ADA, forming a "bridge".
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme label (e.g., TMB for HRP) is added, leading to a colorimetric reaction.
-
Detection: The absorbance is measured using a plate reader. The signal intensity is proportional to the amount of ADAs in the sample.
To confirm the specificity of the ADAs for the linker, a competition ELISA can be performed where the sample is pre-incubated with an excess of the free linker-payload molecule. A significant reduction in the signal indicates that the ADAs are specific to the linker moiety.
Assessment of T-Cell Response (ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells in response to a specific antigen, in this case, the bioconjugate or its components.
Methodology: IFN-γ ELISpot for T-Cell Response
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for a T-cell-secreted cytokine, most commonly interferon-gamma (IFN-γ).
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from immunized animals or patients are added to the wells and stimulated with the bioconjugate, the unconjugated antibody, and the linker-payload.
-
Incubation: The plate is incubated to allow T-cells to secrete cytokines.
-
Detection: After washing away the cells, a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Substrate Addition: A precipitating substrate is added, which forms a colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-secreting T-cell.
Characterization of Antibody-Bioconjugate Binding Kinetics (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding affinity and kinetics of ADAs to the bioconjugate in real-time.
Methodology: SPR for ADA Binding Analysis
-
Sensor Chip Preparation: A sensor chip is functionalized by immobilizing the bioconjugate.
-
Sample Injection: A solution containing the purified ADAs is flowed over the sensor surface.
-
Binding Measurement: The binding of the ADAs to the immobilized bioconjugate causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association (k_on) and dissociation (k_off) rates are determined from the sensorgram, and the equilibrium dissociation constant (K_D) is calculated to quantify the binding affinity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the assessment of immunogenicity.
Caption: Immune response signaling pathway to a bioconjugate linker.
Caption: Tiered experimental workflow for immunogenicity assessment.
Caption: Logical relationship and properties of linker alternatives.
Conclusion
The assessment of immunogenicity is a cornerstone of safe and effective bioconjugate development. While the this compound linker offers the advantage of high plasma stability as a non-cleavable linker, a thorough evaluation of its potential to induce an immune response is imperative. The lack of direct comparative clinical data for this compound highlights the need for such studies. By employing a comprehensive suite of experimental methodologies, including ELISA, ELISpot, and SPR, researchers can build a detailed immunogenicity profile for any bioconjugate. This data-driven approach is essential for selecting the optimal linker chemistry and for mitigating the risks associated with immunogenicity, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
- 6. Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenicity of antibody-drug conjugates: observations across 8 molecules in 11 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for AEEA-AEEA Quantification
This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of the AEEA-AEEA linker, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] The cross-validation of these methods is crucial for ensuring data integrity and consistency, particularly when data from different assays or laboratories are combined for regulatory submissions.[4][5] This document is intended for researchers, scientists, and drug development professionals involved in the bioanalytical method development and validation for antibody-drug conjugates.
The two methods compared in this guide are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of HPLC-UV and LC-MS/MS Methods
The performance of two distinct analytical methods for the quantification of this compound in human plasma was evaluated. The following tables summarize the key validation parameters, providing a clear comparison of their capabilities.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9989 | >0.9995 | ≥0.99[6] |
| Accuracy (% Bias) | -9.2% to +8.5% | -4.5% to +4.1% | Within ±15% (±20% for LLOQ)[7] |
| Precision (% RSD) | |||
| - Intra-day | ≤10.5% | ≤6.2% | ≤15% (≤20% for LLOQ)[7] |
| - Inter-day | ≤12.3% | ≤8.1% | ≤15% (≤20% for LLOQ)[7] |
| Limit of Detection (LOD) | 7 ng/mL | 0.08 ng/mL | - |
| Limit of Quantification (LOQ) | 20 ng/mL | 0.25 ng/mL | S/N ≥ 10, with acceptable accuracy and precision[8] |
| Recovery (%) | 87.5% | 95.2% | Consistent and reproducible |
| Selectivity | No significant interference from matrix components | No significant interference at the retention time of the analyte and IS | No significant impact on accuracy and precision[4] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below.
HPLC-UV Method
1.1. Sample Preparation: A liquid-liquid extraction (LLE) method was employed. To 250 µL of plasma, 50 µL of an internal standard (IS) solution was added, followed by 1.5 mL of a methyl tert-butyl ether (MTBE) and ethyl acetate mixture (1:1, v/v). The mixture was vortexed for 3 minutes and then centrifuged at 4500 rpm for 10 minutes. The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 150 µL of the mobile phase, and 20 µL was injected into the HPLC system.
1.2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Run Time: 10 minutes
LC-MS/MS Method
2.1. Sample Preparation: A protein precipitation method was used. To 50 µL of plasma, 200 µL of cold acetonitrile containing the internal standard was added. The mixture was vortexed for 1 minute and centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.[7]
2.2. Liquid Chromatography Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
2.3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the molecule's mass)
-
Internal Standard: Precursor ion > Product ion
-
-
Key Parameters: Optimized declustering potential, collision energy, and cell exit potential for each analyte.
Visualizations
Experimental Workflow Diagrams
Caption: HPLC-UV experimental workflow for this compound quantification.
Caption: LC-MS/MS experimental workflow for this compound quantification.
Logical Relationship Diagram
Caption: Logical flow of a cross-validation study between two analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AEEA-AEEA performance in different peptide sequences
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of linkers is a critical aspect of modern peptide drug design, influencing key pharmacokinetic and pharmacodynamic properties. Among the various linker technologies, the use of 8-amino-3,6-dioxaoctanoic acid (AEEA) as a hydrophilic spacer has gained prominence, particularly in the development of long-acting peptide therapeutics. This guide provides an objective comparison of the performance of peptides featuring AEEA-containing linkers, with a focus on the well-documented application in glucagon-like peptide-1 (GLP-1) receptor agonists. While direct head-to-head benchmarking of the AEEA-AEEA linker across diverse peptide sequences is not extensively available in published literature, a comparative analysis of GLP-1 analogues with different linker strategies offers valuable insights into its performance characteristics.
The Role of the AEEA Linker in Enhancing Peptide Performance
The AEEA linker is a flexible and hydrophilic spacer that is often used to connect a peptide to another moiety, such as a fatty acid, to enhance its therapeutic properties. In the case of Semaglutide, a leading GLP-1 receptor agonist, a linker composed of two AEEA units and a glutamic acid residue attaches a C18 fatty diacid to the peptide backbone.[1][2] This modification is designed to promote the binding of the peptide to serum albumin, a protein abundant in the bloodstream.[3] This non-covalent binding effectively creates a circulating reservoir of the drug, protecting it from rapid degradation and renal clearance, thereby significantly extending its half-life.[1][4] The result is a peptide therapeutic that can be administered less frequently, improving patient convenience and adherence.[2]
Comparative Performance of GLP-1 Analogues with Different Linker Strategies
The following table summarizes the pharmacokinetic properties of several GLP-1 receptor agonists, highlighting the impact of different linker strategies on their half-life. The data illustrates the successful application of the AEEA-containing linker in Semaglutide to achieve a prolonged duration of action compared to other analogues.
| Peptide/Drug | Linker Strategy | Half-life |
| Native GLP-1 | None | ~2 minutes |
| Liraglutide | γ-Glu linker with C16 fatty acid | ~13 hours |
| Semaglutide | γ-Glu and 2x AEEA linker with C18 fatty diacid | ~7 days[3] |
| Dulaglutide | Linker connecting two GLP-1 analogues to an IgG4 Fc fragment | ~5 days |
| Exenatide | None | ~2.4 hours |
Note: The half-life values are approximate and can vary based on the specific study and patient population.
Experimental Protocols for Performance Evaluation
The following are detailed methodologies for key experiments that are essential for evaluating the performance of peptides incorporating AEEA linkers.
Peptide Solubility Assessment
Objective: To determine the solubility of the peptide in aqueous solutions, a critical factor for formulation and bioavailability.
Protocol:
-
Preparation of Peptide Stock Solution:
-
Stepwise Solubilization for Charged Peptides:
-
Acidic Peptides (net negative charge): If insoluble in water, add a small volume of a weak basic solution, such as 0.1 M ammonium bicarbonate, dropwise until the peptide dissolves.
-
Basic Peptides (net positive charge): If insoluble in water, add a small volume of a weak acidic solution, such as 10-30% acetic acid, dropwise until the peptide dissolves.[5]
-
-
Solubilization of Hydrophobic Peptides:
-
Quantification:
-
The concentration of the dissolved peptide can be determined using UV spectroscopy by measuring the absorbance at 280 nm (if the peptide contains aromatic residues) or by amino acid analysis.
-
Solubility is typically expressed in mg/mL or molarity.
-
In Vitro Peptide Stability Assay (in Plasma/Serum)
Objective: To evaluate the stability of the peptide in the presence of plasma or serum proteases, which is a key determinant of its in vivo half-life.
Protocol:
-
Incubation:
-
Prepare a stock solution of the peptide in an appropriate buffer.
-
Incubate the peptide at a final concentration (e.g., 10 µM) with human or animal plasma/serum (e.g., in a 1:1 ratio with buffer) at 37°C with gentle agitation.[7]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Protein Precipitation:
-
Analysis of Intact Peptide:
-
Analyze the supernatant containing the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
The amount of intact peptide at each time point is quantified by measuring the area under the curve of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.[7]
-
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of the modified peptide to its target receptor, ensuring that the linker and attached moiety do not negatively impact its biological activity.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably overexpressing the GLP-1 receptor (e.g., HEK293 or CHO cells).[9]
-
Homogenize the cells and isolate the membrane fraction by centrifugation.
-
-
Competitive Binding Assay:
-
Incubate a constant concentration of a radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test peptide.[10]
-
The incubation is typically carried out in a binding buffer at a specific temperature (e.g., 23°C or 37°C) for a defined period (e.g., 60 minutes).[10]
-
-
Separation and Detection:
-
Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.[10]
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test peptide.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a peptide incorporating an AEEA linker.
Caption: Workflow for Synthesis and Evaluation of AEEA-Linked Peptides.
References
- 1. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semaglutide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AEEA-AEEA Alternatives for Enhancing Peptide Drug Properties
For Researchers, Scientists, and Drug Development Professionals
The modification of peptide therapeutics with linkers is a critical strategy to overcome inherent limitations such as poor solubility, rapid proteolytic degradation, and short in vivo half-life. The hydrophilic linker, 8-amino-3,6-dioxaoctanoic acid, often used as a dimer (AEEA-AEEA), has been successfully employed in drugs like semaglutide to improve pharmacokinetic profiles. However, the landscape of peptide drug development is continually evolving, with a diverse array of alternative linkers offering a range of physicochemical properties that can be tailored to specific therapeutic needs.
This guide provides an objective comparison of prominent alternatives to the this compound linker, supported by experimental data, to aid researchers in the selection of the most appropriate linker for their peptide drug candidates.
Alternatives to this compound: A Comparative Overview
The primary alternatives to this compound are dominated by polyethylene glycol (PEG) derivatives of varying lengths. These linkers enhance hydrophilicity, increase hydrodynamic radius, and shield the peptide from proteolytic enzymes. Other notable alternatives include peptide-based linkers and other hydrophilic chemical moieties.
Key Performance Indicators:
The efficacy of a linker is evaluated based on its impact on several key properties of the peptide drug:
-
Solubility: The ability of the peptide to dissolve in aqueous solutions, crucial for formulation and bioavailability.
-
Proteolytic Stability: The resistance of the peptide to degradation by proteases, which directly influences its half-life.
-
Receptor Binding Affinity: The strength of the interaction between the peptide and its biological target, which should ideally be maintained or minimally compromised after modification.
-
In Vivo Half-Life: The time it takes for the concentration of the peptide in the body to reduce by half, a critical determinant of dosing frequency.
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data on the impact of different linkers on key peptide drug properties.
Disclaimer: The data presented below is compiled from various studies. Direct head-to-head comparisons of all linkers on a single peptide are limited in publicly available literature. Therefore, variations in experimental conditions (e.g., specific peptide sequence, assay protocols) should be considered when interpreting these results.
Table 1: Impact of Linkers on Peptide Solubility and Stability
| Linker Type | Peptide (Example) | Change in Solubility | Proteolytic Half-Life (in plasma/serum) | Reference |
| This compound | GLP-1 Analogue (Semaglutide) | High | ~165 hours (in vivo) | [1] |
| Short-Chain PEG (e.g., PEG4) | GLP-1 Analogue | Significantly Increased | Not directly reported in comparative studies | [2] |
| Long-Chain PEG (e.g., 20 kDa) | Exenatide | Dramatically Increased | Significantly increased vs. native peptide | [3] |
| Peptide (Gly-Ser based) | Various | Generally Improved | Variable, depends on sequence | [4] |
| Fatty Acid Acylation (C16 with γ-Glu linker) | GLP-1 Analogue (Liraglutide) | Formulation at pH 8.15 | ~13 hours (in vivo) | [1] |
Table 2: Impact of Linkers on Receptor Binding Affinity and In Vivo Half-Life
| Linker Type | Peptide (Example) | Receptor Binding Affinity (IC50/Kd) | In Vivo Half-Life | Reference |
| This compound | GLP-1 Analogue (Semaglutide) | Slightly lower than liraglutide | ~165 hours (rats) | [1] |
| Short-Chain PEG (e.g., PEG4) | Not directly reported in comparative studies | Potentially less steric hindrance than long PEG | Not directly reported in comparative studies | |
| Long-Chain PEG (e.g., 20 kDa) | Exenatide | May be reduced due to steric hindrance | Significantly prolonged | [3] |
| Peptide (Gly-Ser based) | Various | Generally maintained | Variable | [4] |
| Fatty Acid Acylation (C16 with γ-Glu linker) | GLP-1 Analogue (Liraglutide) | High affinity | ~13 hours (humans) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker-modified peptide properties. Below are representative protocols for key experiments.
Solubility Assay (HPLC-Based)
Objective: To determine the aqueous solubility of a linker-modified peptide.
Methodology:
-
Preparation of Peptide Stock Solutions: Prepare a high-concentration stock solution of the lyophilized peptide in an organic solvent in which it is freely soluble (e.g., DMSO or DMF).
-
Serial Dilution: Serially dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to create a range of concentrations.
-
Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to allow for equilibration.
-
Centrifugation: Centrifuge the samples to pellet any undissolved peptide.
-
Quantification by RP-HPLC: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient of Mobile Phase B to elute the peptide.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of the peptide. Determine the concentration of the peptide in the supernatant of the saturated solutions. The highest concentration at which the peptide remains in solution is considered its solubility.
Proteolytic Stability Assay (in Human Plasma)
Objective: To assess the stability of a linker-modified peptide in the presence of plasma proteases.
Methodology:
-
Peptide Incubation: Incubate a known concentration of the linker-modified peptide (e.g., 10 µM) in human plasma at 37°C.[5]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[5]
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).[6]
-
Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analysis of Supernatant: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the time 0 sample. Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.[5]
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of a linker-modified peptide to its target receptor.
Methodology:
-
Reagents and Materials:
-
Cells or membrane preparations expressing the target receptor.
-
Radiolabeled or fluorescently labeled ligand with known high affinity for the receptor.
-
Unlabeled linker-modified peptide (competitor).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
-
Assay Setup: In a microplate, combine the receptor source, a fixed concentration of the labeled ligand, and increasing concentrations of the unlabeled linker-modified peptide.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This is commonly achieved by rapid filtration through a filter mat that retains the cells/membranes, followed by washing to remove unbound ligand.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radioligands, fluorescence plate reader for fluorescent ligands).
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining the proteolytic stability of a linker-modified peptide in human plasma.
Generic GPCR Signaling Pathway for a Peptide Agonist
Many peptide drugs, such as GLP-1 analogues, act as agonists for G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, generic signaling cascade initiated by the binding of a peptide agonist to its receptor.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for a peptide agonist.
Conclusion
The choice of linker is a critical determinant of the therapeutic success of a peptide drug. While this compound has proven to be an effective hydrophilic linker, a variety of alternatives, particularly PEG-based linkers of different lengths, offer a broad toolkit for drug developers. The optimal linker choice is peptide-specific and requires empirical evaluation of its impact on solubility, stability, receptor binding, and in vivo half-life. By carefully considering the comparative data and employing robust experimental protocols as outlined in this guide, researchers can make informed decisions to optimize the properties of their peptide drug candidates.
References
- 1. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal and Safe Handling of Aminoethylethanolamine (AEEA)
For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides detailed procedural guidance for the safe handling and disposal of Aminoethylethanolamine (AEEA), a corrosive and hazardous chemical. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Physical and Chemical Properties of AEEA
Understanding the fundamental properties of AEEA is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 111-41-1[1] |
| Molecular Weight | 104.15 g/mol [2] |
| Appearance | Clear, colorless, slightly viscous liquid[1][2] |
| Odor | Ammoniacal[1][2] |
| Boiling Point | 243°C (470°F)[2] |
| Flash Point | 132°C (270°F) (Pensky-Martens Closed Cup)[2] |
| Density | 1.03 g/mL at 20°C[2] |
| Vapor Pressure | < 0.01 mm Hg at 20°C[2] |
| Water Solubility | Soluble[3] |
| pH | 11.5[2] |
Hazard Identification and Personal Protective Equipment (PPE)
AEEA is classified as a corrosive material that can cause severe skin burns, eye damage, and may lead to allergic skin reactions.[1][4] It is also suspected of damaging fertility or the unborn child.[3][4] Therefore, stringent adherence to safety precautions and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection: Chemically resistant gloves are required. Preferred materials include polyethylene, chlorinated polyethylene, and ethyl vinyl alcohol laminate ("EVAL").[1] Acceptable alternatives include butyl rubber and natural rubber ("latex").[1] A chemically resistant apron or full-body suit should be worn depending on the scale of the operation.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors are likely to be generated, a respirator with an approved filter for ammonia and organic vapors (e.g., Gas cartridge K, green) should be used.[4]
Step-by-Step Disposal Procedure for AEEA
The disposal of AEEA must be carried out in compliance with all federal, state, and local regulations.[2] Under no circumstances should AEEA or its containers be disposed of in the regular trash or poured down the drain.[3]
1. Waste Collection:
- All materials contaminated with AEEA, including unused product, solutions, and contaminated consumables (e.g., pipette tips, paper towels), must be treated as hazardous waste.
- Collect all AEEA waste in a designated, chemically compatible, and clearly labeled waste container. The container should be made of a material that does not react with AEEA, such as high-density polyethylene (HDPE). Avoid containers made of copper, aluminum, zinc, or their alloys.[3][4]
- The waste container must be kept tightly closed when not in use and stored in a well-ventilated, secure area, away from incompatible materials.[4]
2. Spill Management:
- In the event of a small spill, cover the area with a non-combustible, inorganic absorbent material such as sand, earth, or vermiculite.[2][3] Do not use organic or cellulosic materials like sawdust or paper towels to absorb spills , as they can react with ethyleneamines and potentially ignite.[1][2]
- For large spills, contain the spill to prevent it from entering drains or waterways and recover the material.[2]
- All spill cleanup materials must be collected and placed in the designated hazardous waste container for disposal.
3. Final Disposal:
- The sealed and labeled waste container should be disposed of through an approved hazardous waste disposal service.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
- Contaminated packaging, such as empty AEEA containers, should also be disposed of as unused product.[4]
Emergency and First Aid Procedures
Immediate medical attention is required for any exposure to AEEA.[4] Eyewash stations and safety showers must be readily accessible in any area where AEEA is handled.[3][4]
Detailed First Aid Measures:
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Flush the affected skin area with large quantities of water for at least 30 minutes.[1] Untreated chemical burns from AEEA heal slowly, so immediate medical treatment is necessary.[3][4]
-
If Inhaled: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[1][4] If the person is conscious, have them rinse their mouth with water and then drink a large amount of water or milk.[1] Never give anything by mouth to an unconscious person.[4] Transport to a medical facility immediately.[1]
By strictly following these safety protocols and disposal procedures, you can mitigate the risks associated with AEEA and maintain a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for AEEA before use.
References
Safeguarding Your Research: Personal Protective Equipment for Handling AEEA and AEEA-AEEA Linkers
For Immediate Implementation: Essential Safety and Logistical Protocols
This document provides critical safety information and procedural guidance for researchers, scientists, and drug development professionals handling Aminoethylethanolamine (AEEA) and AEEA-AEEA linkers used in Antibody-Drug Conjugates (ADCs). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Hazards
It is crucial to distinguish between two substances that may be referred to as "AEEA":
-
Aminoethylethanolamine (AEEA): A corrosive organic amine. The primary hazards are skin and eye burns.[1]
-
This compound Linker: A component of Antibody-Drug Conjugates (ADCs). While the linker itself is generally considered less potent than the cytotoxic payload, the entire ADC molecule must be handled as a highly potent substance due to the potential for release of the toxic "warhead".[2][3] The primary risk associated with ADCs is the high toxicity of the payload, which can be active at very low doses.[2][3]
Personal Protective Equipment (PPE) and Handling Procedures
A comprehensive risk assessment should be conducted for all procedures involving these chemicals to ensure appropriate controls are in place.
Aminoethylethanolamine (AEEA)
AEEA is a corrosive material that requires careful handling to prevent contact with skin and eyes.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.[5]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
This compound Linker and Antibody-Drug Conjugates (ADCs)
The handling of this compound linkers, especially when conjugated to a cytotoxic payload in an ADC, requires stringent containment measures due to the high potency of the payload.[2][3]
Engineering Controls:
-
All handling of potent ADCs and their components should be performed in a dedicated containment device, such as a glovebox or an isolator, to minimize exposure.[10]
-
For aseptic processes, specialized isolators that maintain negative pressure to protect the operator while ensuring product sterility are required.[10]
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile or latex gloves is recommended.[11] Gloves should be changed frequently and immediately upon any sign of contamination.[11]
-
Protective Clothing: A disposable lab coat or gown is essential. For procedures with a higher risk of contamination, a full-body protective suit may be necessary.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required when handling these materials outside of a fully enclosed containment system.
-
Respiratory Protection: A powered air-purifying respirator (PAPR) may be required depending on the specific risk assessment.
Quantitative Data and Handling Summary
The following table summarizes key quantitative data and handling recommendations.
| Substance | CAS Number | Key Hazards | Recommended Gloves | Engineering Controls |
| Aminoethylethanolamine (AEEA) | 111-41-1 | Corrosive, causes severe skin burns and eye damage.[1] | Butyl rubber[1][4] | Chemical fume hood, eyewash station, safety shower.[4] |
| This compound Linker / ADC | 1143516-05-5 (for this compound) | Highly potent due to cytotoxic payload.[2][12] | Double-gloved nitrile or latex.[11] | Glovebox, isolator, or other containment device.[10] |
Experimental Workflow and Disposal Plan
The following diagram illustrates the general workflow for safely handling AEEA and this compound linkers/ADCs, from preparation to disposal.
Caption: Workflow for Safe Handling of AEEA and this compound Linkers/ADCs.
Disposal Plan
Aminoethylethanolamine (AEEA):
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
This compound Linker and ADCs:
-
All waste, including consumables, contaminated PPE, and solutions, must be treated as highly potent waste.
-
Segregate waste into clearly labeled containers for cytotoxic materials.
-
Decontaminate all surfaces and equipment after use.
-
Follow your institution's specific procedures for the disposal of highly potent and cytotoxic waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling AEEA and this compound linkers, ensuring a safer laboratory environment for yourself and your colleagues. Always consult the specific Safety Data Sheet (SDS) for the materials you are working with and follow all institutional safety protocols.
References
- 1. stobec.com [stobec.com]
- 2. dam.lonza.com [dam.lonza.com]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. calpaclab.com [calpaclab.com]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 12. books.rsc.org [books.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
